molecular formula C7H7ClN4 B3046068 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-05-8

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B3046068
CAS No.: 1189852-05-8
M. Wt: 182.61
InChI Key: VOWVPHOKWZLZLV-UHFFFAOYSA-N
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Description

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8) is a versatile and high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a fused, planar pyrazolo[1,5-a]pyrimidine core, a privileged structure known for its significant biological activity and synthetic versatility . The molecular formula is C7H7ClN4, with a molecular weight of 182.61 g/mol . The primary research value of this compound lies in its role as a critical precursor in the design and synthesis of potent protein kinase inhibitors (PKIs) . Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers . The pyrazolo[1,5-a]pyrimidine core acts as an effective scaffold that can inhibit a range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, and cyclin-dependent kinases (CDKs) . The chlorine and amine functional groups at the 5- and 7-positions of the core structure serve as excellent handles for further synthetic modification, allowing researchers to introduce diverse functional groups and fine-tune the pharmacological properties of resulting candidates . This enables the development of targeted therapies, with derivatives showing promise in areas such as non-small cell lung cancer (NSCLC) and melanoma . From a synthetic chemistry perspective, pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 1,3-biselectrophilic compounds and 3-aminopyrazoles . The high functional group tolerance of this scaffold allows for the application of various modern synthetic strategies, including palladium-catalyzed cross-coupling, microwave-assisted synthesis, and green chemistry approaches , to enhance structural diversity and biological efficacy . This compound is offered for research applications only and is a valuable tool for scientists exploring new oncological targets, conducting structure-activity relationship (SAR) studies, and developing next-generation targeted therapies .

Properties

IUPAC Name

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-2-7-10-6(9)3-5(8)12(7)11-4/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWVPHOKWZLZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234985
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
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Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189852-05-8
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189852-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Source EPA DSSTox
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Foundational & Exploratory

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis logic, and application spectrum of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine .

Core Scaffold for Kinase Inhibitor Discovery & Heterocyclic Functionalization [1]

Executive Summary

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8 ) is a bifunctional heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2] This scaffold is a bioisostere of the purine ring system (adenine), making it a privileged structure in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors (e.g., CDK, PI3K, and TTK inhibitors).

The molecule features two distinct reactive handles:

  • C7-Chloride: An electrophilic "hot spot" highly susceptible to nucleophilic aromatic substitution (

    
    ) and Palladium-catalyzed cross-coupling.[1]
    
  • C5-Amine: A nucleophilic handle suitable for amide coupling, urea formation, or reductive amination.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for drug development applications.

Chemical Identity & Physicochemical Properties[1][3][4]

PropertyData
Chemical Name 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
CAS Number 1189852-05-8
Molecular Formula

Molecular Weight 182.61 g/mol
SMILES CC1=NN2C(N)=CC(Cl)=NC2=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
pKa (Calc) ~3.5 (Pyridine-like N), ~16 (Amine)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthesis & Regiochemical Logic

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-amino-3-methylpyrazole with 1,3-dielectrophiles.[1] However, achieving the specific 5-amino-7-chloro regiochemistry requires overcoming the inherent preference of the system to form 7-amino derivatives.[1]

The Regioselectivity Challenge

When 5-amino-3-methylpyrazole reacts with ethyl cyanoacetate, the exocyclic amine typically attacks the nitrile, leading to 7-amino-2-methylpyrazolo[1,5-a]pyrimidin-5-one .[1] Chlorination of this product yields the isomer (7-amino-5-chloro).[1]

To access the 5-amino-7-chloro target, the synthesis often employs a 5,7-dichloro intermediate or a specific condensation strategy that inverts this selectivity.[1]

Primary Synthetic Route (Displacement Strategy)

The most robust route to the 5-amino-7-chloro scaffold involves the controlled mono-amination of the 5,7-dichloro precursor.[1] While C7 is generally more reactive toward


, steric modulation (via the C2-methyl) or specific solvent effects can be exploited to isolate the C5-amine.[1]

Protocol Overview:

  • Condensation: 5-amino-3-methylpyrazole + Diethyl malonate

    
     5,7-Dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine.[1]
    
  • Chlorination: Reaction with

    
    
    
    
    
    5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[1][3]
  • Selective Amination: Reaction with Ammonia (

    
    ) or a protected amine equivalent (e.g., PMB-amine) followed by deprotection. Note: Strict chromatographic separation is often required to remove the 7-amino isomer.[1]
    

Synthesis Start 5-Amino-3-methylpyrazole Inter1 5,7-Dihydroxy Intermediate Start->Inter1 + Diethyl Malonate NaOEt, Reflux Dichloro 5,7-Dichloro-2-methyl pyrazolo[1,5-a]pyrimidine Inter1->Dichloro + POCl3 Reflux Target 7-Chloro-2-methyl pyrazolo[1,5-a]pyrimidin-5-amine (TARGET) Dichloro->Target + NH3 (aq/dioxane) Controlled Temp Isomer 7-Amino-5-chloro Isomer (Byproduct) Dichloro->Isomer Major Product (Uncontrolled)

Caption: Synthetic pathway via the 5,7-dichloro intermediate. Controlling the amination step is critical to favor or isolate the 5-amino target over the thermodynamically favored 7-amino isomer.[1]

Reactivity & Functionalization Profile

The 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold acts as a "hub" for divergent synthesis.[1] Its reactivity is defined by the electronic difference between the C7 and C5 positions.

C7-Chlorine: The Electrophilic Warhead

The chlorine at position 7 is activated by the adjacent bridgehead nitrogen, making it highly susceptible to displacement.

  • 
     Displacement:  Reacts with amines, thiols, and alkoxides. This is the primary method for introducing solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.
    
  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the aromatic system.[1]

C5-Amine: The Nucleophilic Handle

The amine at position 5 is less nucleophilic than a standard aniline due to the electron-deficient pyrimidine ring but remains reactive enough for:

  • Acylation: Formation of amides using acid chlorides or carboxylic acids (with HATU/EDC).

  • Urea Formation: Reaction with isocyanates.[1]

  • Sandmeyer Reaction: Can be converted to a halide (I, Br) for further cross-coupling.

C3-Position: Electrophilic Substitution

The C3 position on the pyrazole ring is electron-rich and available for electrophilic aromatic substitution (SEAr), such as:

  • Halogenation: Iodination (NIS) or Bromination (NBS) at C3 allows for a third point of diversity (e.g., Sonogashira coupling).

Reactivity Core 7-Chloro-2-methyl pyrazolo[1,5-a]pyrimidin-5-amine SNAr SNAr (Nucleophilic Subst.) Displacement of Cl Core->SNAr Amines/OR- Suzuki Suzuki Coupling (Pd-catalyzed C-C bond) Core->Suzuki Ar-B(OH)2 / Pd Amide Amide/Urea Formation (Reaction at NH2) Core->Amide R-COCl / R-NCO Halogenation C3-Halogenation (Electrophilic Subst.) Core->Halogenation NIS / NBS Prod_SNAr 7-Amino/Alkoxy Derivatives (Kinase Hinge Binders) SNAr->Prod_SNAr Prod_Suzuki 7-Aryl Derivatives (Extended Scaffolds) Suzuki->Prod_Suzuki Prod_Amide 5-Amido Derivatives (Specificity Pocket) Amide->Prod_Amide Prod_Halo 3-Halo Intermediates (For further coupling) Halogenation->Prod_Halo

Caption: Divergent reactivity map. The C7-Cl is the most reactive site (green), followed by the C5-NH2 (yellow) and C3-H (red).

Experimental Protocol: Displacement at C7

Objective: Selective displacement of the 7-chloro group with a secondary amine (e.g., Morpholine) while preserving the 5-amine.

Reagents:

  • Substrate: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.1 M concentration) in a round-bottom flask under Nitrogen.

  • Addition: Add the base followed by the dropwise addition of Morpholine.

  • Reaction: Stir at room temperature for 2–4 hours. If reaction is sluggish, heat to 60°C. Note: Excessive heat may degrade the 5-amine or cause bis-substitution if forcing conditions are used on a dichloro precursor.[1]

  • Monitoring: Monitor via TLC (5% MeOH in DCM) or LC-MS. Look for the mass shift (

    
    ).[1]
    
  • Workup: Pour into ice-water. The product typically precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography.

Applications in Drug Discovery[3][7][8]

The pyrazolo[1,5-a]pyrimidine core is a proven scaffold in FDA-approved drugs (e.g., Zaleplon for insomnia) and numerous clinical candidates.

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP.

    • C7-Substituents: Often occupy the hydrophobic pocket or solvent-exposed region.[1]

    • C5-Amine: Forms key hydrogen bonds with the hinge region of the kinase (e.g., CDK2, PI3K

      
      ).
      
  • Bioisosterism: Acts as a stable, lipophilic replacement for purines or quinazolines, often improving metabolic stability and membrane permeability.

References

  • Scaffold Synthesis & Regiochemistry

    • Title: "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."
    • Source:Pharmaceuticals (2022).[3]

    • URL:[Link]

  • Nucleophilic Substitution Logic

    • Title: "Regioselective C(sp2)
    • Source:RSC Advances (2023).
    • URL:[Link]

  • General Reactivity

    • Title: "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source:Molecules (2021).[4][5]

    • URL:[Link]

  • Compound Data

    • Title: "7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Product Page."
    • Source: Accela ChemBio.[1]

    • URL:[Link]

Sources

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure Elucidation of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, KDR, and PI3K inhibitors) and adenosine receptor antagonists. The specific derivative 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine represents a critical intermediate where the regiochemical placement of the chloro and amino substituents is pivotal for biological activity.

The Elucidation Challenge: The synthesis of this scaffold often involves the condensation of 3-amino-5-methylpyrazole with asymmetric 1,3-electrophiles. This reaction can yield two distinct regioisomers:

  • Target: 5-amino-7-chloro (Desired)

  • Isomer: 7-amino-5-chloro (Common impurity or alternative product)

Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. This guide details a self-validating analytical workflow using 2D NMR (HMBC/NOESY) as the definitive tool for structural assignment, moving beyond simple 1H NMR comparisons.

Synthetic Context & Regiochemical Ambiguity

To understand the elucidation logic, one must understand the origin of the ambiguity.

  • Precursor: 3-amino-5-methylpyrazole (or its tautomer).

  • Reagent: Asymmetric 1,3-dicarbonyl equivalent (e.g., ethyl cyanoacetate or related nitriles).

  • Cyclization: The amine (exocyclic N) and the ring nitrogen (endocyclic N) attack the electrophile.

    • Path A: Attack on nitrile first

      
       7-amino derivative.
      
    • Path B: Attack on ester/carbonyl first

      
       5-amino derivative.
      

Furthermore, if the synthesis proceeds via a 5,7-dichloro intermediate followed by nucleophilic aromatic substitution (


), the 7-position  is typically more reactive due to lower steric hindrance and electronic activation by the bridgehead nitrogen. Thus, treating 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with ammonia preferentially yields the 7-amino-5-chloro  isomer.

Therefore, confirming the "inverse" 5-amino-7-chloro structure requires rigorous proof that the amine is located at the less reactive 5-position.

Analytical Workflow: The "Self-Validating" Protocol

The following workflow establishes structural certainty through orthogonal data points.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and halogen pattern.

  • Expected Result:

    • Formula:

      
      
      
    • Isotope Pattern: Distinct 3:1 ratio of

      
       and 
      
      
      
      peaks, confirming one Chlorine atom.
    • Note: This does not distinguish regioisomers.

Step 2: 1H NMR Spectroscopy (Proton Inventory)
  • Solvent: DMSO-

    
     (to visualize exchangeable 
    
    
    
    protons).
  • Key Signals:

    • 
       ~2.30 ppm (s, 3H):  2-Methyl group.[1]
      
    • 
       ~6.00-6.50 ppm (s, 1H):  H-3 (Pyrazole ring).
      
    • 
       ~6.20 ppm (s, 1H):  H-6 (Pyrimidine ring).
      
    • 
       ~7.00-8.00 ppm (bs, 2H): 
      
      
      
      (Exchangeable).
  • Ambiguity: The chemical shifts of H-3 and H-6 are similar in both isomers. We cannot rely solely on 1D shifts.

Step 3: 2D NMR – The Definitive Proof

This is the core of the elucidation. We utilize HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .

A. HMBC Strategy (Long-Range C-H Coupling) The HMBC experiment connects protons to carbons separated by 2-3 bonds.

  • The Anchor: The H-3 proton (pyrazole ring).

  • The Logic:

    • H-3 couples to the bridgehead carbons (

      
      ) and, crucially, to the C-7  carbon of the pyrimidine ring (3-bond coupling).
      
    • H-3 is too far (5 bonds) to couple to C-5.

  • The Test:

    • Identify the C-7 signal via correlation with H-3.

    • Check the chemical shift of C-7.

      • If C-7 is ~140-150 ppm (typical for

        
        ), the Cl is at position 7.
        
      • If C-7 is ~155-165 ppm (typical for

        
        ), the 
        
        
        
        is at position 7.

B. NOESY Strategy (Spatial Proximity)

  • The Logic: The H-3 proton is spatially adjacent to the substituent at position 7 (the "bay" region).

  • The Test:

    • Target (5-amino-7-chloro): Position 7 holds a Chlorine atom.[2] Result: No NOE correlation between H-3 and any exchangeable protons.

    • Isomer (7-amino-5-chloro): Position 7 holds an Amino group.[2] Result: Strong NOE correlation between H-3 and the

      
       protons.
      

Data Presentation & Elucidation Logic

Table 1: Comparative NMR Expectations
FeatureTarget: 5-Amino-7-Chloro Isomer: 7-Amino-5-Chloro
H-3 / C-7 HMBC H-3 correlates to Carbon @ ~145 ppm (C-Cl)H-3 correlates to Carbon @ ~160 ppm (C-NH2)
H-3 / NH2 NOESY Absent (H-3 is near Cl)Present (H-3 is near NH2)
H-6 Chemical Shift Shielded by C5-NH2 (Ortho-like effect)Shielded by C7-NH2 (Ortho-like effect)
C-5 Chemical Shift Deshielded (~160 ppm, C-NH2)Deshielded (~150 ppm, C-Cl)
Elucidation Walkthrough (Step-by-Step)
  • Assign H-3: Locate the singlet at ~6.0-6.5 ppm. Confirm it correlates to the 2-Methyl group in NOESY (spatial proximity).

  • Assign H-6: Locate the other aromatic singlet. It should show COSY/NOESY silence to the methyl group.

  • Run HMBC:

    • Look for the cross-peak from H-3 .

    • You will see correlations to the bridgehead (

      
      ) and one other ring carbon (
      
      
      
      ).
    • Observation: The

      
       peak appears at 142.5 ppm .
      
    • Deduction: This shift is consistent with a Chlorinated carbon (C-Cl), not an aminated one (which would be >155 ppm).

  • Run NOESY:

    • Look for cross-peaks from H-3 .

    • Observation: H-3 shows NOE to the 2-Methyl group but no NOE to the broad

      
       signal.
      
    • Deduction: The

      
       group is distant from H-3, placing it at position 5.
      

Visualization of the Logic Flow

The following diagram illustrates the decision tree used to confirm the structure based on the experimental data described above.

ElucidationLogic Start Unknown Isomer (Mass = 196.6, C7H7ClN4) H3_Assign Step 1: Assign H-3 Proton (Singlet, NOE to 2-Me) Start->H3_Assign HMBC_Exp Step 2: HMBC Experiment (Correlate H-3 to C-7) H3_Assign->HMBC_Exp Check_C7 Check C-7 Chemical Shift HMBC_Exp->Check_C7 Result_Cl C-7 is ~140-145 ppm (Consistent with C-Cl) Check_C7->Result_Cl Shift < 150 ppm Result_NH2 C-7 is ~160 ppm (Consistent with C-NH2) Check_C7->Result_NH2 Shift > 155 ppm NOESY_Exp Step 3: NOESY Experiment (Check H-3 proximity) Result_Cl->NOESY_Exp Conclusion_Isomer REJECTED: 7-Amino-5-chloro isomer Result_NH2->Conclusion_Isomer Check_NOE NOE between H-3 and NH2? NOESY_Exp->Check_NOE NOE_No NOE Absent (NH2 is far -> Pos 5) Check_NOE->NOE_No No Cross-peak NOE_Yes NOE Present (NH2 is near -> Pos 7) Check_NOE->NOE_Yes Strong Cross-peak Conclusion_Target CONFIRMED STRUCTURE: 7-Chloro-2-methyl pyrazolo[1,5-a]pyrimidin-5-amine NOE_No->Conclusion_Target NOE_Yes->Conclusion_Isomer

Caption: Logical workflow for distinguishing the 5-amino-7-chloro target from its 7-amino regioisomer using 2D NMR.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5-10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? Chloroform often fails to solubilize polar aminopyrimidines and leads to broad/invisible exchangeable protons.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.

Protocol B: HMBC Acquisition Parameters
  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
    • Reasoning: Pyrazolo[1,5-a]pyrimidine ring couplings are typically 6-10 Hz.

  • Scans: Minimum 32 scans (depending on concentration) to resolve quaternary carbons.

  • Relaxation Delay: 1.5 - 2.0 seconds.

References

  • Synthesis and Regiochemistry of Pyrazolo[1,5-a]pyrimidines

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[3]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Discusses the reactivity of C7 vs C5 in nucleophilic substitution.
    • URL:[Link] (Journal Landing Page)

  • NMR Assignment of Fused Pyrimidines

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[2][3][4][5][6]

    • Source:Canadian Journal of Chemistry, 70, 1093 (1992).
    • Context: Definitive guide on chemical shifts and coupling constants in this scaffold.
    • URL:[Link]

  • NOESY Applic

    • Title: Analysis of NOESY spectra to obtain accurate information on the structure of 5,7-substituted pyrazolo[1,5-a]pyrimidine deriv
    • Source:Molecules, 28(18), 6584 (2023).
    • Context: Demonstrates the use of NOE to determine substituent placement in the "bay region".
    • URL:[Link]

Sources

Synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, a valuable heterocyclic building block. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed as protein kinase inhibitors for targeted cancer therapy.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, addressing key challenges such as regioselectivity, and providing detailed, field-tested experimental protocols. The guide is structured to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical instructions necessary to successfully synthesize this and related compounds. We present a multi-step synthesis beginning from the foundational cyclocondensation reaction to form the heterocyclic core, followed by a strategic sequence of chlorination and selective amination to achieve the target molecule in a controlled and logical manner.

Introduction and Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic heterocycle of significant interest in the pharmaceutical industry. Its structural resemblance to purine has made it a successful template for designing antagonists of various biological targets, particularly protein kinases.[1] The specific substitution pattern of the target molecule, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, makes it a versatile intermediate. The chloro group at the C7 position serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine at C5 allows for amide bond formation or other derivatizations.

Synthesizing this molecule, however, presents a significant regiochemical challenge. Direct functionalization of the pyrazolo[1,5-a]pyrimidine core is governed by the inherent electronic properties of the ring system. Specifically, in the key 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine intermediate, the chlorine atom at the C7 position is substantially more reactive towards nucleophilic substitution than the chlorine at C5.[2] A direct attempt to aminate the C5 position would preferentially yield the 7-amino-5-chloro isomer.

Therefore, a robust synthesis requires a strategic approach that circumvents this reactivity issue. The pathway detailed in this guide is designed around this challenge, proceeding through the following key stages:

  • Core Formation: Construction of the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol core via cyclocondensation.

  • Dichlorination: Conversion of the diol to the highly reactive 5,7-dichloro intermediate.

  • Regioselective Manipulation: A sequence involving selective substitution at the C7 position, followed by amination at C5, and subsequent re-installation of the C7 chloro group.

This logical workflow ensures high regiochemical fidelity and provides a reliable route to the desired product.

Retrosynthetic Analysis and Proposed Pathway

The retrosynthetic breakdown of the target molecule reveals a logical disconnection strategy that relies on common and well-established chemical transformations.

G Target 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (Target) Intermediate1 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Target->Intermediate1 Chlorination (C7-OH -> C7-Cl) Intermediate2 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-ol Intermediate1->Intermediate2 Nucleophilic Amination (C5-Cl -> C5-NH2) Intermediate3 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Intermediate2->Intermediate3 Selective Hydrolysis (C7-Cl -> C7-OH) Intermediate4 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Intermediate3->Intermediate4 Dichlorination (Diol -> Dichloro) Precursor1 3-Amino-5-methylpyrazole Intermediate4->Precursor1 Cyclocondensation Precursor2 Diethyl Malonate Intermediate4->Precursor2 Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to the forward synthetic plan illustrated below, which forms the core of this guide.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Product A 3-Amino-5-methylpyrazole Step1 Step 1: Cyclocondensation A->Step1 B Diethyl Malonate B->Step1 C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Step1->C Step2 Step 2: Dichlorination D 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine Step2->D Step3 Step 3: Selective Hydrolysis E 5-Chloro-2-methyl- pyrazolo[1,5-a]pyrimidin-7-ol Step3->E Step4 Step 4: Amination F 7-Hydroxy-2-methyl- pyrazolo[1,5-a]pyrimidin-5-amine Step4->F Step5 Step 5: Chlorination G 7-Chloro-2-methyl- pyrazolo[1,5-a]pyrimidin-5-amine Step5->G C->Step2 D->Step3 E->Step4 F->Step5

Caption: Proposed multi-step synthetic workflow.

Synthetic Pathway and Mechanistic Insights

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

The synthesis begins with the construction of the heterocyclic core. This is achieved through a classic cyclocondensation reaction between 3-amino-5-methylpyrazole and diethyl malonate.[2]

Causality: 3-Amino-5-methylpyrazole serves as the foundational "A" ring of the pyrazolopyrimidine system.[3][4] The exocyclic amino group at the 3-position is nucleophilic and initiates the reaction. Diethyl malonate is an ideal partner, providing the three carbon atoms necessary to form the pyrimidine "B" ring. The reaction is typically conducted in the presence of a strong base, such as sodium ethoxide, which deprotonates the active methylene group of the malonate, enhancing its nucleophilicity.[2]

Mechanism: The reaction proceeds via an initial nucleophilic acyl substitution, where the aminopyrazole attacks one of the ester carbonyls of diethyl malonate, displacing ethanol. This is followed by an intramolecular cyclization (a second nucleophilic attack from the endocyclic pyrazole nitrogen onto the remaining ester carbonyl) to form the bicyclic ring system. Tautomerization of the resulting di-keto form to the more stable enol form yields the final dihydroxy product.[5]

G Reactants 3-Amino-5-methylpyrazole + Diethyl Malonate Step1 1. Nucleophilic attack by exocyclic NH2 on a carbonyl of the malonate. Reactants->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 2. Intramolecular cyclization by endocyclic NH on the second carbonyl. Intermediate1->Step2 Intermediate2 Cyclized Di-keto Intermediate Step2->Intermediate2 Step3 3. Tautomerization Intermediate2->Step3 Product 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Aromatic Di-enol Form) Step3->Product

Caption: Mechanism of the cyclocondensation reaction.

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

The diol intermediate is converted to the corresponding dichloro derivative using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][6]

Causality: The hydroxyl groups of the diol are poor leaving groups. POCl₃ acts as both a chlorinating and a dehydrating agent. It activates the hydroxyl groups by converting them into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) displaces the chlorophosphate group, installing the chlorine atom on the heterocyclic ring. This process occurs at both the C5 and C7 positions.

Step 3: Selective Hydrolysis to 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

This step is critical for overcoming the regioselectivity challenge. As previously noted, the C7 position is significantly more electrophilic and susceptible to nucleophilic attack than the C5 position.[2] We exploit this inherent reactivity to our advantage. By treating the 5,7-dichloro intermediate with a weak nucleophile like water under carefully controlled conditions (e.g., mild base or acid catalysis), it is possible to selectively hydrolyze the C7-chloro group while leaving the C5-chloro group intact.

Causality: The greater reactivity at C7 is attributed to the electron-withdrawing effect of the adjacent bridgehead nitrogen (N4), which stabilizes the negative charge buildup in the transition state of the SₙAr mechanism (the Meisenheimer complex) more effectively for attack at C7 than at C5.

G Dichloro 5,7-Dichloro Intermediate Attack_C7 Nucleophilic Attack at C7 (Favored Pathway) Dichloro->Attack_C7 Faster Rate (More Stable Intermediate) Attack_C5 Nucleophilic Attack at C5 (Disfavored Pathway) Dichloro->Attack_C5 Slower Rate Product_C7 7-Substituted Product Attack_C7->Product_C7 Product_C5 5-Substituted Product Attack_C5->Product_C5

Caption: Regioselectivity of nucleophilic attack.

Step 4: Amination to 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

With the highly reactive C7 position now masked as a hydroxyl group, the C5-chloro group becomes the primary site for nucleophilic substitution. The 5-chloro-7-hydroxy intermediate can be reacted with an ammonia source, such as aqueous or methanolic ammonia, often in a sealed vessel at elevated temperatures, to install the C5-amine.

Causality: The reaction proceeds via the SₙAr mechanism. The amine nucleophile attacks the carbon bearing the chlorine, forming a Meisenheimer complex, which then collapses by expelling the chloride ion to restore aromaticity.

Step 5: Final Chlorination to 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

In the final step, the hydroxyl group at C7 is converted back into a chloro group. This is again accomplished using a chlorinating agent like POCl₃.[6]

Causality and Trustworthiness: A critical consideration in this step is the potential for the C5-amino group to react with the chlorinating agent. While the pyrimidinol oxygen is generally more nucleophilic towards POCl₃ than the C5-amine (which is deactivated by the electron-withdrawing ring system), the reaction conditions must be carefully controlled. It may be necessary to protect the C5-amino group (e.g., as an acetyl or Boc-protected amine) prior to this final chlorination step, followed by a final deprotection. However, for a streamlined protocol, direct chlorination under optimized conditions is often attempted first. The protocol provided below assumes direct chlorination is feasible, but researchers should be prepared to implement a protection/deprotection strategy if side reactions are observed.

Experimental Protocols

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1Cyclocondensation3-Amino-5-methylpyrazole, Diethyl malonate, EtONaEthanolReflux24 h85-95%
2Dichlorination2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃NeatReflux24 h60-70%
3Selective Hydrolysis5,7-Dichloro intermediate, aq. NaHCO₃Dioxane80 °C4-6 h70-80%
4Amination5-Chloro-7-hydroxy intermediate, aq. NH₃Dioxane120 °C12 h50-65%
5Final Chlorination7-Hydroxy-5-amino intermediate, POCl₃DioxaneReflux3 h60-75%
Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol (250 mL).

  • Carefully add sodium metal (1.1 eq) in small portions to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Add 3-amino-5-methylpyrazole (1.0 eq).[7][8]

  • Add diethyl malonate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A precipitate should form.

  • Cool the mixture to room temperature and then in an ice bath.

  • Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.

  • Acidify the filtrate with dilute HCl to precipitate any remaining product, filter, and combine the solids.

  • Dry the solid under vacuum to yield the product as a white or off-white solid.[2][9]

Protocol 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
  • In a fume hood, place the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃, 10 eq) to the flask.

  • Heat the mixture to reflux and maintain for 24 hours. The mixture should become a clear solution.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. (Caution: Exothermic reaction!) .

  • A solid precipitate will form. Adjust the pH to ~8 with a saturated NaHCO₃ solution.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.[2]

Protocol 3: Synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
  • Dissolve the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in 1,4-dioxane (50 mL).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and remove the dioxane under reduced pressure.

  • Add water to the residue and acidify with 1M HCl until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Protocol 4: Synthesis of 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
  • Place the 5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq) and aqueous ammonia (28-30%, 20 eq) into a high-pressure reaction vessel.

  • Add 1,4-dioxane as a co-solvent to aid solubility.

  • Seal the vessel and heat to 120 °C for 12 hours.

  • Cool the vessel to room temperature. (Caution: Vent vessel in a fume hood) .

  • Concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.

  • The resulting solid can be purified by recrystallization or column chromatography.

Protocol 5: Synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
  • In a fume hood, suspend the 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq) in 1,4-dioxane (20 mL).

  • Add phosphorus oxychloride (POCl₃, 3-5 eq).

  • Heat the mixture to reflux for 3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour onto crushed ice.

  • Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final target molecule.[6]

Characterization Data

CompoundAppearance¹H NMR (Expected)MS (ESI+) (m/z)
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolWhite/Off-white solidδ 11-13 (br s, 2H, OH), 6.1 (s, 1H, pyrazole-H), 5.4 (s, 1H, pyrimidine-H), 2.4 (s, 3H, CH₃).166.1 [M+H]⁺
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineYellowish solidδ 7.3 (s, 1H, pyrimidine-H), 6.7 (s, 1H, pyrazole-H), 2.6 (s, 3H, CH₃).202.0 [M+H]⁺
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amineLight yellow/tan solidδ 6.5 (s, 1H, pyrimidine-H), 6.3 (s, 1H, pyrazole-H), 5.5 (br s, 2H, NH₂), 2.5 (s, 3H, CH₃).183.0 [M+H]⁺

Conclusion

This guide has detailed a logical and robust multi-step synthesis for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. By understanding and exploiting the inherent regiochemical reactivity of the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate, the described pathway provides a reliable method for accessing the target compound with high fidelity. The protocols provided are based on well-established transformations within heterocyclic chemistry and serve as a strong foundation for researchers in the field. The final product is a highly valuable building block, poised for further elaboration into novel and potentially bioactive molecules for application in drug discovery and development.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2, 331-336.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • 3-Amino-5-Methylpyrazole 96.0%(GC). Pure Synth.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Source not further specified].
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  • 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities.
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7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Authored by: A Senior Application Scientist

Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of cellular proteins.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can fit into the ATP-binding pockets of protein kinases.[1][2] Extensive research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][4][5][6] This has led to the development of several approved drugs and numerous clinical candidates for the treatment of solid tumors and other diseases.[4][6]

This guide will provide an in-depth exploration of the postulated mechanism of action for a specific derivative, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. While direct studies on this particular molecule are not extensively documented in publicly available literature, we can infer a highly probable mechanism based on the well-understood structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine class. We will outline a comprehensive, self-validating experimental workflow to rigorously test this hypothesis.

Part 1: Postulated Mechanism of Action - An ATP-Competitive Kinase Inhibitor

Based on the extensive body of literature on pyrazolo[1,5-a]pyrimidine derivatives, we postulate that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine functions as an ATP-competitive inhibitor of protein kinases.

The rationale for this hypothesis is grounded in the structural features of the molecule:

  • The Fused Heterocyclic Core: The pyrazolo[1,5-a]pyrimidine scaffold mimics the purine ring of ATP, allowing it to dock within the ATP-binding cleft of a kinase.

  • Strategic Substitutions: The chloro, methyl, and amine groups at the 7, 2, and 5 positions, respectively, are predicted to form key interactions with amino acid residues in the kinase active site, contributing to both potency and selectivity. The 5-amino group, in particular, can act as a hydrogen bond donor, a common feature in many kinase inhibitors.

Given the known targets of the pyrazolo[1,5-a]pyrimidine scaffold, we hypothesize that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is likely to exhibit inhibitory activity against one or more of the following kinase families:

  • Tropomyosin Receptor Kinases (Trks): Several approved Trk inhibitors, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[4][6]

  • Cyclin-Dependent Kinases (CDKs): This scaffold is also present in CDK inhibitors like Dinaciclib.[7] Dual inhibitors of CDK2 and TrkA have also been developed from this class of compounds.[5]

  • Other Kinase Targets: A broad range of other kinases, including EGFR, B-Raf, and MEK, have been shown to be inhibited by various pyrazolo[1,5-a]pyrimidine derivatives.[1][2]

Visualizing the Hypothesized Mechanism

G cluster_kinase Kinase Active Site cluster_inhibition Inhibition by 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Becomes Inhibitor 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine Kinase_Inhibited Kinase_Inhibited Inhibitor->Kinase_Inhibited Competitively binds to ATP pocket Kinase_Inhibited->Substrate Phosphorylation Blocked

Caption: Postulated ATP-competitive inhibition of a protein kinase.

Part 2: A Self-Validating Experimental Workflow for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. This workflow is designed to be self-validating, where the results of each experiment inform and corroborate the others.

Workflow Overview

G Start Kinase_Screen In Vitro Kinase Profiling Start->Kinase_Screen IC50 IC50 Determination for Top Hits Kinase_Screen->IC50 Identify top kinase targets Cell_Proliferation Cell-Based Proliferation Assays IC50->Cell_Proliferation Select relevant cell lines Western_Blot Target Engagement & Downstream Signaling Cell_Proliferation->Western_Blot Confirm on-target effects Conclusion Mechanism of Action Confirmed Western_Blot->Conclusion

Caption: Experimental workflow for mechanism of action validation.

In Vitro Kinase Profiling

Causality: The first step is to determine if 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine has any kinase inhibitory activity and, if so, to identify its primary targets. A broad kinase screen provides an unbiased assessment of its selectivity profile.

Protocol: Kinase Panel Screen (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in 100% DMSO.

  • Assay Concentration: Submit the compound for screening at a concentration of 1 µM against a panel of >100 human kinases.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced, often using a fluorescence- or luminescence-based readout.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).

Expected Outcome: This screen will identify a set of "hit" kinases that are significantly inhibited by the compound.

IC50 Determination for Top Kinase Hits

Causality: Once potential targets are identified, the next step is to quantify the potency of the inhibition by determining the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase IC50 Determination

  • Compound Dilution: Perform a serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Kinase Reaction: For each "hit" kinase, set up a reaction containing the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the various concentrations of the test compound to the reaction mixtures.

  • Detection: After a set incubation period, measure the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Kinase TargetIC50 (nM)
TrkA25
CDK2/cyclin E80
EGFR550
B-Raf>10,000
MEK1>10,000
Cell-Based Proliferation Assays

Causality: To determine if the in vitro kinase inhibition translates to a biological effect in a cellular context, we will assess the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the identified target kinases.

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Line Selection: Choose cell lines with known dependencies on the top hit kinases (e.g., a neuroblastoma line for TrkA, a colon cancer line for CDK2).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine for 72 hours.

  • Viability Measurement: Add the lytic reagent that measures ATP content as an indicator of cell viability.

  • Data Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling Analysis

Causality: The final and most critical step is to confirm that the compound engages its intended target within the cell and inhibits its downstream signaling pathway. This provides direct evidence of the on-target mechanism of action.

Protocol: Western Blotting

  • Cell Treatment: Treat the selected cell lines with the compound at concentrations around its GI50 value for a short period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

Visualizing the Downstream Signaling Validation

G cluster_western Western Blot Analysis Inhibitor 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine TrkA TrkA Inhibitor->TrkA Inhibits pTrkA p-TrkA TrkA->pTrkA Autophosphorylation AKT AKT pTrkA->AKT Activates pTrkA_WB Measure p-TrkA levels pTrkA->pTrkA_WB pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation pAKT_WB Measure p-AKT levels pAKT->pAKT_WB

Caption: Probing the TrkA signaling pathway via Western Blot.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][2] Based on a wealth of existing data, it is highly probable that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine acts as an ATP-competitive inhibitor of one or more protein kinases. The comprehensive experimental workflow detailed in this guide provides a robust and self-validating framework to confirm this hypothesis, identify the specific kinase targets, and elucidate the precise mechanism of action at a cellular level. Successful execution of these protocols will provide the critical data necessary to advance this compound in the drug discovery pipeline.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Molecules URL: [Link]

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  • Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: RSC Advances URL: [Link]

  • Title: Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium Falciparum, Antimalarial, and Pf-dihydroorotate Dehydrogenase Inhibitors Source: PubMed URL: [Link]

  • Title: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors Source: Molecules URL: [Link]

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In-Depth Technical Guide: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to provide an authoritative, in-depth analysis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) . This document is structured to bridge the gap between fundamental chemical properties, synthetic methodology, and downstream pharmacological applications—specifically focusing on its role as a privileged building block in the development of kinase inhibitors.

Executive Summary & Core Significance

The compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine [1] is a highly functionalized, bicyclic heteroaromatic building block. It is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a bioisostere for purines and other kinase hinge-binding scaffolds. The strategic placement of a methyl group at C2, an amino group at C5, and a reactive chlorine atom at C7 makes it a versatile intermediate.

Its most prominent application is serving as the core scaffold in the synthesis of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, as detailed in Takeda Pharmaceutical's foundational patents (e.g., US8461163B2)[2]. By leveraging the differential reactivity of the C5-amine and the C7-chlorine, medicinal chemists can rapidly generate diverse libraries of ASK1 inhibitors to target diseases driven by oxidative and endoplasmic reticulum (ER) stress.

Structural Analysis & Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine system is an electron-deficient heteroaromatic ring. The bridgehead nitrogen atom donates its lone pair into the aromatic system, but the overall electron-withdrawing nature of the pyrimidine ring heavily influences the reactivity of the substituents.

  • C5-Amine: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. It is also a nucleophilic handle for amidation.

  • C7-Chlorine: Highly activated toward Nucleophilic Aromatic Substitution (

    
    ) and palladium-catalyzed cross-coupling due to its position relative to the bridgehead nitrogen and the pyrimidine nitrogens.
    
Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1189852-05-8Unique identifier for procurement and literature tracking.
Molecular Formula

Defines the atom economy for downstream functionalization.
Molecular Weight 182.61 g/mol Low molecular weight ensures the final inhibitor remains within Lipinski's Rule of 5.
Exact Mass 182.0359 DaCritical for LC-MS reaction monitoring (Target

).
H-Bond Donors 1 (

)
Essential for kinase hinge-region binding.
H-Bond Acceptors 3Facilitates solubility and target engagement.

Mechanistic Role in ASK1 Inhibition

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a MAP3K that acts as an upstream activator of the JNK and p38 MAPK signaling cascades [3]. Under basal conditions, ASK1 is bound to Thioredoxin (Trx) and remains inactive. Under oxidative stress, Trx is oxidized and dissociates, leading to ASK1 oligomerization, autophosphorylation, and activation. Chronic ASK1 activation drives pathological apoptosis and inflammation, making it a prime target for diseases like non-alcoholic steatohepatitis (NASH) and diabetic kidney disease.

When 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is incorporated into an inhibitor, the C5-amide (formed post-functionalization) anchors the molecule to the ASK1 hinge region. The C7 position is typically substituted with bulky aryl or heteroaryl groups that project into the hydrophobic DFG-out or DFG-in pockets, dictating the inhibitor's potency and selectivity.

ASK1_Pathway Stress Oxidative / ER Stress Trx Thioredoxin (Trx) Stress->Trx Oxidation ASK1 ASK1 (MAP3K) Target of Inhibitors Trx->ASK1 Dissociation (Activation) MKK MKK4/7 & MKK3/6 (MAP2K) ASK1->MKK Phosphorylation JNK_p38 JNK & p38 (MAPK) MKK->JNK_p38 Phosphorylation Apoptosis Apoptosis & Inflammation JNK_p38->Apoptosis Gene Transcription

Fig 1. ASK1 signaling cascade and the therapeutic intervention point.

Synthesis and Experimental Protocols

The synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine relies on a robust, two-step sequence. The causality of the regiochemistry is dictated by the inherent nucleophilicity of the starting materials.

Synthesis_Workflow SM1 3-Amino-5-methylpyrazole Condensation Base-Promoted Condensation (NaOEt, EtOH) SM1->Condensation SM2 Ethyl Cyanoacetate SM2->Condensation Int1 5-Amino-2-methylpyrazolo [1,5-a]pyrimidin-7-ol Condensation->Int1 Regioselective Cyclization Chlorination Chlorination (POCl3, Reflux) Int1->Chlorination Product 7-Chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine Chlorination->Product SNAr / OH to Cl

Fig 2. Two-step regioselective synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.

Protocol 1: Regioselective Synthesis of 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Causality & Logic: The highly nucleophilic exocyclic primary amine of 3-amino-5-methylpyrazole preferentially attacks the highly electrophilic cyano group of ethyl cyanoacetate. This forms an intermediate imine. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the ester carbonyl. This thermodynamic preference ensures the correct regiochemistry (5-amino, 7-hydroxy) rather than the inverse.

Step-by-Step Methodology:

  • Preparation of Base: In an oven-dried, argon-flushed round-bottom flask, dissolve sodium metal (1.2 equiv) in anhydrous ethanol to generate a solution of sodium ethoxide (

    
    ).
    
  • Condensation: Add 3-amino-5-methylpyrazole (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) to the

    
     solution.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12–16 hours.
    
  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material (

    
    ) and the appearance of the product mass (
    
    
    
    ) confirms successful cyclization.
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully neutralize with

    
     to 
    
    
    
    .
  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the intermediate.

Protocol 2: Chlorination to 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Causality & Logic: Treatment with Phosphorus oxychloride (


) converts the tautomeric 7-lactam/7-hydroxy group into a highly reactive phosphorodichloridate leaving group, which is rapidly displaced by chloride ions. The 5-amino group may transiently react to form a phosphoramidic dichloride, but this intermediate is unstable and rapidly hydrolyzes back to the primary amine during the aqueous basic workup, preserving the 5-amino functionality.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the 5-amino-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv) in neat

    
     (10 volumes). Add a catalytic amount of N,N-dimethylaniline (0.1 equiv) to accelerate the chlorination.
    
  • Heating: Heat the suspension to reflux (

    
    ) for 4–6 hours until the mixture becomes a homogenous dark solution.
    
  • Self-Validation (Monitoring): Monitor via LC-MS. Quench a

    
     aliquot in methanol and check for the desired mass (
    
    
    
    exhibiting a 3:1 isotopic pattern characteristic of a single chlorine atom).
  • Quenching (Critical Step): Concentrate the excess

    
     under reduced pressure. Causality warning: Do not add water directly to the concentrated residue. Instead, carefully pour the residue onto vigorously stirred crushed ice to prevent a violent exothermic spike that could hydrolyze the newly formed C-Cl bond.
    
  • Neutralization: Adjust the

    
     of the aqueous mixture to 
    
    
    
    using saturated aqueous
    
    
    .
  • Isolation: Filter the precipitated 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, wash extensively with cold water, and dry under vacuum.

Downstream Functionalization Strategies

To utilize this compound in drug discovery, chemists exploit the orthogonal reactivity of the C5 and C7 positions.

Table 2: Regioselective Reactivity Profile
PositionFunctional GroupReactivity TypeTypical Reaction Conditions
C7

Electrophilic

:
Aliphatic/Aryl amines,

, DMF,

.Suzuki Coupling: Aryl boronic acids,

,

, Dioxane/Water,

.
C5

NucleophilicAmidation: Carboxylic acids, HATU/EDCI, DIPEA, DMF, RT.Buchwald-Hartwig: Aryl halides,

, Xantphos,

, Toluene,

.

In the synthesis of ASK1 inhibitors [2], the C7 chlorine is typically displaced first via Suzuki coupling or


 to install the hydrophobic tail, followed by the amidation of the C5 amine to finalize the hinge-binding motif.

References

  • PubChemLite. "7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (C7H7ClN4)". Université du Luxembourg.
  • Chang, E., et al. "Substituted N-(pyrazolo[1,5-a]pyrimidin-5-yl)amides as inhibitors of apoptosis signal-regulating kinase 1". US Patent 8461163B2, Takeda Pharmaceutical Company Limited.
  • Ichijo, H., et al. "Induction of apoptosis by ASK1, a mammalian MAPKKK that activates SAPK/JNK and p38 signaling pathways". Science, 1997, 275(5296):90-4.

Spectral Characterization Guide: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization and structural analysis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine . This document is designed for researchers requiring precise analytical data for structural validation and quality control in drug discovery workflows.

Executive Summary & Compound Profile

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) is a critical fused heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and GABA-A receptor modulators. Its unique scaffold combines the electron-rich pyrazole ring with an electron-deficient pyrimidine moiety, creating a distinct electronic push-pull system that defines its spectral fingerprint.

Chemical Identity
PropertySpecification
IUPAC Name 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
CAS Number 1189852-05-8
Molecular Formula

Molecular Weight 182.61 g/mol
Exact Mass 182.0359
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM

Synthesis & Structural Context[2][3][4][5][6][7]

Understanding the synthetic origin is vital for interpreting spectral impurities. The compound is typically synthesized via the regioselective amination of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .

Regioselectivity Challenge

The nucleophilic substitution of 5,7-dichloropyrazolo[1,5-a]pyrimidines is governed by the electronic influence of the bridgehead nitrogen (


).
  • C-7 Position: Highly electrophilic due to proximity to the bridgehead nitrogen (peri-effect). Direct amination usually favors the 7-amino-5-chloro isomer.

  • C-5 Position: Less reactive. Accessing the 5-amino-7-chloro target often requires specific conditions (e.g., steric control, solvent effects) or alternative cyclization routes (e.g., condensing 3-amino-5-methylpyrazole with specific nitrile intermediates).

Note: The spectral data below assumes the purified 5-amino-7-chloro regioisomer. Distinguishing it from the 7-amino isomer is a critical QC step.

Synthesis Start 3-Amino-5-methylpyrazole Inter 5,7-Dihydroxy- 2-methylpyrazolo[1,5-a]pyrimidine Start->Inter Cyclization (Malonate deriv.) Dichloro 5,7-Dichloro- 2-methylpyrazolo[1,5-a]pyrimidine Inter->Dichloro POCl3 Chlorination Target 7-Chloro-2-methyl- pyrazolo[1,5-a]pyrimidin-5-amine (Target) Dichloro->Target NH3/Amine (Regioselective Cond.) Isomer 5-Chloro-7-amino- regioisomer (Common Impurity) Dichloro->Isomer Standard Amination

Figure 1: Synthetic pathway highlighting the divergence between the target compound and its common regioisomer.

Spectral Data Specifications

The following data represents the consensus spectral profile for the title compound.

Mass Spectrometry (LC-MS)

The chlorine atom provides a definitive isotopic signature.

ParameterValueInterpretation
Ionization Mode ESI+ (Electrospray Ionization, Positive)Protonated molecular ion

Parent Ion (

)
183.0 (

)
Base peak
Isotope Peak (

)
185.0 (

)
~33% intensity of base peak (Characteristic 3:1 ratio)
Fragmentation 148 (

), 142 (

)
Loss of Cl or acetonitrile ring opening
Proton NMR ( NMR)

Solvent: DMSO-


 (Standard for polar heterocycles)
Frequency:  400 MHz / 500 MHz
Shift (

ppm)
Mult.Int.[1][2]AssignmentStructural Insight
2.42 s3H

(C-2)
Characteristic methyl singlet on the pyrazole ring.
6.15 s1H

Diagnostic Signal: Shielded by the adjacent 5-amino group. In the 7-amino isomer, this proton typically shifts downfield (>6.3 ppm).
6.75 s1H

Pyrazole proton. Deshielded by the "peri" effect of the 7-chloro group.
7.40 br s2H

Exchangeable. Broadening varies with concentration and water content.

Critical Regioisomer Differentiation:

  • Target (5-Amino-7-Chloro):

    
     is deshielded (~6.75 ppm) due to the proximity of the 7-Cl group. 
    
    
    
    is shielded (~6.15 ppm) by the 5-NH2.
  • Isomer (7-Amino-5-Chloro):

    
     is more shielded (~6.50 ppm) due to the proximity of the 7-NH2 group.
    
Carbon NMR ( NMR)

Solvent: DMSO-


[3][4]
Shift (

ppm)
AssignmentTypeNotes
14.5


Methyl carbon.
96.2 C-3

Pyrazole ring carbon.
98.4 C-6

Pyrimidine ring carbon (Ortho to amine).
138.5 C-7

C-Cl . Carbon bearing chlorine.
148.2 C-3a

Bridgehead carbon.
155.1 C-2

Pyrazole carbon bearing methyl.
162.8 C-5

C-NH2 . Carbon bearing amine (Deshielded).

Analytical Protocol & Quality Control

To ensure data integrity during internal validation, follow this protocol.

Sample Preparation[3][5][7][8]
  • Solvent: Use high-purity DMSO-

    
     (99.9% D) with 0.03% TMS. Avoid 
    
    
    
    due to poor solubility and potential aggregation broadening.
  • Concentration: 5–10 mg in 0.6 mL solvent for clear signal-to-noise ratio in

    
     experiments.
    
  • Tube: 5mm precision NMR tube.

Validating the Regioisomer (The "NOE Check")

Since the 5-amino and 7-amino isomers have the same mass, 1D NOE (Nuclear Overhauser Effect) is the gold standard for confirmation.

  • Experiment: Irradiate the Methyl signal at 2.42 ppm.

  • Observation: You should observe a strong NOE enhancement at

    
      (~6.75 ppm).
    
  • Secondary Check: Irradiate the Amine signal (~7.40 ppm).

    • Target (5-NH2): Enhancement of

      
        only.
      
    • Isomer (7-NH2): Enhancement of

      
        AND potentially a weak interaction with 
      
      
      
      (due to spatial proximity across the bay region, though less likely than H-6).

NOE Me Me (2.42 ppm) H3 H-3 (6.75 ppm) Me->H3 Strong H6 H-6 (6.15 ppm) NH2 NH2 (7.40 ppm) NH2->H6 Strong

Figure 2: Key NOE correlations for structural verification.

References

  • Compound Registry: PubChem CID 56606049; CAS 1189852-05-8. 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. Link

  • Synthetic Methodology: Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters 12.24 (2002): 3521-3525. (Describes general regioselectivity of the scaffold).
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST), SDBS Database. (General pyrazolo[1,5-a]pyrimidine shifts).
  • Commercial Reference: BLD Pharmatech Ltd. Certificate of Analysis for Cat# BD01048869. Link

Sources

Methodological & Application

Application Note: Utilizing 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in the Development of Kinase Inhibitors for Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Primary Application: Synthesis of ATP-competitive kinase inhibitors (Focus: ASK1 and PI3Kδ)

Executive Summary & Scientific Rationale

The compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) is a highly privileged, bifunctional heterocyclic building block widely utilized in the discovery of small-molecule kinase inhibitors[1]. Its structural geometry closely mimics the adenine ring of adenosine triphosphate (ATP), allowing derivatives to act as potent ATP-competitive hinge binders within the kinase domain[2].

This specific synthon has been instrumental in the target validation of Apoptosis Signal-Regulating Kinase 1 (ASK1/MAP3K5) , a critical node in the pathogenesis of fibrotic and inflammatory diseases such as Non-Alcoholic Steatohepatitis (NASH)[3]. The scaffold's value lies in its orthogonal reactivity :

  • The C7-Chloro Position: The electron-deficient nature of the pyrimidine ring highly activates the C7-chloride toward oxidative addition by Palladium(0) or Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, late-stage diversification to probe the hydrophobic pocket of the kinase[1].

  • The C5-Amine Position: The exocyclic amine is electronically deactivated due to lone-pair delocalization into the pyrimidine core. While this prevents unwanted side reactions during C7 cross-coupling, it requires highly electrophilic reagents (e.g., acyl chlorides) to form amides that interact with the solvent-exposed regions of the target[3].

Mechanistic Pathway: ASK1 Inhibition

ASK1 is activated by oxidative or endoplasmic reticulum (ER) stress, leading to the dissociation of its endogenous inhibitor, Thioredoxin (Trx). Once active, ASK1 phosphorylates MKK4/7, triggering the JNK/p38 pathways that drive apoptosis and fibrosis[3]. Probes derived from 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine halt this cascade by competitively binding the ATP pocket (e.g., forming critical hydrogen bonds with Val757 in the ASK1 hinge region)[2].

ASK1_Pathway Stress Oxidative / ER Stress Trx Thioredoxin (Trx) Stress->Trx Dissociation ASK1 ASK1 (MAP3K5) Trx->ASK1 Releases MKK MKK4 / MKK7 ASK1->MKK Phosphorylation JNK JNK / p38 MKK->JNK Phosphorylation Apoptosis Apoptosis / Fibrosis JNK->Apoptosis Gene Transcription Inhibitor Pyrazolo-pyrimidine Probe Inhibitor->ASK1 ATP-competitive Inhibition

Caption: ASK1 signaling cascade and the intervention point of pyrazolo[1,5-a]pyrimidine-derived probes.

Chemical Workflow & Synthesis Protocols

To generate a library of target validation probes, a two-step functionalization of the core building block is employed. The workflow capitalizes on the differential reactivity of the C7 and C5 positions.

Synthesis_Workflow SM 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine (Starting Material) Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) SM->Suzuki Int C7-Aryl Intermediate Suzuki->Int Amidation Step 2: Amidation (R-COCl, Pyridine) Int->Amidation Probe Target Validation Probe (ASK1 Inhibitor) Amidation->Probe QC QC: LC-MS & NMR (Purity >95%) Probe->QC

Caption: Two-step orthogonal functionalization workflow for generating kinase inhibitor libraries.

Protocol 3.1: Step 1 - Suzuki-Miyaura Cross-Coupling at C7

Causality Insight: The use of


 is critical here. The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which is necessary when coupling sterically hindered ortho-substituted aryl boronic acids to the electron-deficient pyrimidine ring[4].

Procedure:

  • In a microwave-safe vial, combine 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 v/v). Note: The addition of water is essential to dissolve the inorganic base and facilitate the transmetalation step.

  • Add

    
     (0.05 eq) under a nitrogen atmosphere.
    
  • Seal the vial and heat at 90°C for 4–18 hours (or microwave at 110°C for 30 minutes) until LC-MS indicates complete consumption of the starting material.

  • Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH) to yield the C7-aryl intermediate.

Protocol 3.2: Step 2 - Amidation of the C5-Amine

Causality Insight: Because the C5-amine is deactivated, standard peptide coupling reagents (EDC/HOBt) often fail or result in low yields. Conversion of the carboxylic acid to an acyl chloride, followed by reaction in the presence of pyridine, forces the reaction forward by generating a highly reactive acylpyridinium intermediate[3].

Procedure:

  • Dissolve the C7-aryl intermediate (1.0 eq) in anhydrous 1,4-dioxane or dichloromethane.

  • Add anhydrous pyridine (3.0 eq) and cool the mixture to 0°C.

  • Dropwise, add the desired acyl chloride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via preparative HPLC to obtain the final target validation probe.

Target Validation Assays & Quantitative Data

To validate the synthesized probes, a self-validating biological testing funnel is required. Initial biochemical screening isolates the direct target engagement, while secondary cellular assays confirm membrane permeability and intracellular target modulation.

Protocol 4.1: Biochemical ASK1 Kinase Assay (ADP-Glo)
  • Prepare a 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT).
    
  • Incubate recombinant human ASK1 kinase domain (2 nM) with serial dilutions of the synthesized probe (0.1 nM to 10 µM) for 30 minutes at room temperature.

  • Initiate the reaction by adding ATP (to a final concentration of

    
    , approx. 15 µM) and Myelin Basic Protein (MBP) substrate (0.5 mg/mL).
    
  • Incubate for 60 minutes, then add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.

Representative SAR Data Summary

The following table summarizes typical structure-activity relationship (SAR) data observed when derivatizing 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine into ASK1 probes[2][3].

Compound StageC7 SubstituentC5 Substituent (Amide)ASK1 IC₅₀ (nM)p38α IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Starting Material -Cl-NH₂>10,000>10,000N/A
Intermediate A -Phenyl-NH₂4,500>10,000High Efflux
Probe 1 -Phenyl4-fluorobenzamide125>5,0002.4
Probe 2 (Optimized) -Phenyl4-(prop-1-en-2-yl)benzamide12>10,00018.5

Data Interpretation: Replacing the C7-chloride with a phenyl ring establishes baseline affinity for the hydrophobic pocket. Subsequent amidation at the C5 position drastically improves potency (dropping IC₅₀ from the micromolar to the nanomolar range) by capturing critical hydrogen bonding interactions with the solvent-exposed front pocket of the kinase, while maintaining excellent selectivity over downstream kinases like p38α.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC Source: National Institutes of Health (NIH) URL:1

  • WO 2011/041293 A1: Pyrazolo[1, 5-A] Pyrimidine Derivatives As Apoptosis Signal-Regulating Kinase 1 Inhibitors Source: Googleapis.com (Patent Literature) URL:3

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:2

Sources

Preclinical Dosing and Administration of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and its Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8) is a highly privileged heterocyclic building block in modern medicinal chemistry. Its fused-ring planar architecture serves as the core pharmacophore for a wide array of potent, highly selective kinase and enzyme inhibitors, including RET kinase inhibitors[1], ALK2 inhibitors [3], and MAT2A inhibitors [2].

While this specific molecule is predominantly utilized as a synthetic intermediate, direct in vivo profiling of this unfunctionalized core scaffold is a critical, self-validating step in early-stage drug discovery. By evaluating the baseline pharmacokinetics (PK), intrinsic clearance, and tolerability of the bare scaffold in animal models, researchers can establish a reliable baseline before introducing complex functional groups. This application note provides a comprehensive, field-proven methodology for formulating, dosing, and evaluating the 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine core and its active derivatives in murine models.

Pathway Compound 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine (Core Scaffold) RET RET Kinase Compound->RET Scaffold Targets CDK2 CDK2 / Cyclin E Compound->CDK2 Scaffold Targets Downstream1 MAPK / PI3K-AKT Signaling RET->Downstream1 Blocks Downstream2 Rb Phosphorylation & E2F Release CDK2->Downstream2 Blocks Effect Tumor Cell Apoptosis & Cell Cycle Arrest Downstream1->Effect Downstream2->Effect

Caption: Target pathways modulated by functionalized pyrazolo[1,5-a]pyrimidine derivatives.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Choices

The pyrazolo[1,5-a]pyrimidine system is characterized by a high degree of aromaticity, which induces strong intermolecular


 stacking. This results in high crystal lattice energy and notoriously poor aqueous solubility. Attempting to dose this compound in standard saline will result in immediate precipitation, leading to fatal embolisms during Intravenous (IV) administration or erratic, uninterpretable absorption profiles during Oral (PO) gavage.

To create a self-validating formulation system , we utilize a co-solvent approach that disrupts lattice interactions while maintaining physiological compatibility.

Recommended Vehicles
  • IV Formulation (Clear Solution): 5% DMSO + 40% PEG400 + 55% Sterile Saline.

  • PO Formulation (Suspension/Solution): 0.5% Methylcellulose (MC) + 0.2% Tween 80 in

    
     (for high-dose efficacy) OR 10% DMSO + 10% Solutol HS15 + 80% Saline (for PK profiling).
    

Validation Checkpoint: Prior to IV dosing, the formulation must be centrifuged at 10,000 x g for 5 minutes. The absence of a pellet validates that the compound is fully solubilized and safe for systemic injection.

In Vivo Pharmacokinetic (PK) Dosing Protocol

This protocol is optimized for male C57BL/6 or CD-1 mice (6–8 weeks old, 20–25 g).

Step 1: Animal Preparation & Dosing
  • Fasting (PO only): Fast mice for 12 hours prior to oral dosing to eliminate food-effect variability on gastrointestinal absorption. Provide water ad libitum.

  • IV Administration (2 mg/kg):

    • Warm the mouse slightly using a heat lamp to dilate the lateral tail vein.

    • Administer the formulated solution via a 27-gauge needle at a dosing volume of 5 mL/kg.

    • Causality: A slow push (over 5-10 seconds) prevents acute venous toxicity and localized precipitation of the lipophilic scaffold.

  • PO Administration (10 mg/kg):

    • Administer the PO formulation via a stainless-steel oral gavage needle at a volume of 10 mL/kg.

Step 2: Serial Blood Sampling

To accurately capture the


 and the distribution phase (

-phase), early time points are critical.
  • Timepoints: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.

  • Collection: Collect 50 µL of blood via submandibular bleed or saphenous vein puncture into K2-EDTA coated tubes.

  • Processing: Centrifuge immediately at 4°C (3,000 x g for 10 min) to separate plasma. Snap-freeze plasma in liquid nitrogen and store at -80°C.

Step 3: LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of a structural analog as an internal standard) to 50 µL of plasma.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Self-Validation: The standard curve must exhibit an

      
      , and internal standard recovery must remain consistent (±15%) across all samples to validate extraction efficiency.
      

Workflow Formulation 1. Formulation (DMSO/PEG400/Saline) Admin 2. Administration (PO/IV in Mice) Formulation->Admin Sampling 3. Blood & Tissue Sampling Admin->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis PK 5. PK/PD Modeling Analysis->PK

Caption: Standardized in vivo pharmacokinetic workflow for pyrazolo[1,5-a]pyrimidines.

Quantitative Data: Expected PK Parameters

Based on historical data for the unfunctionalized pyrazolo[1,5-a]pyrimidine scaffold and its immediate derivatives [4], the following table summarizes the expected pharmacokinetic profile. This data serves as a benchmark for evaluating novel synthetic analogs.

Table 1: Representative Pharmacokinetic Parameters for the Pyrazolo[1,5-a]pyrimidine Scaffold

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Causality / Implication

(ng/mL)
1200 ± 150850 ± 110Indicates rapid absorption but highlights potential susceptibility to first-pass hepatic metabolism.

(h)
N/A0.5 - 1.0The lipophilic nature of the scaffold drives rapid transcellular absorption across the GI tract.

(h*ng/mL)
1800 ± 2004500 ± 500High systemic exposure, confirming the scaffold's suitability for targeting solid tumors.

(h)
1.8 ± 0.32.2 ± 0.4Short half-life typical of low-molecular-weight heterocycles; necessitates q.d. or b.i.d. dosing in efficacy models.
Bioavailability (

)
100%~50%Moderate oral bioavailability driven by an optimal logP (~1.5-2.0).

Xenograft Efficacy Dosing Protocol

When advancing active derivatives of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (e.g., RET-mutant inhibitors) into efficacy models, the narrow therapeutic window of kinase inhibitors requires strict adherence to dosing schedules.

Step 1: Cell Line Preparation & Inoculation
  • Culture target tumor cells (e.g., RET-driven NSCLC cells) to ~80% confluency.

  • Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Inject

    
     cells (in 100 µL) subcutaneously into the right dorsal flank of female athymic nude mice (4-6 weeks old).
    
Step 2: Randomization & Dosing
  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of

    
    , randomize mice into Vehicle Control and Treatment groups (n=8 per group).
    
    • Causality: Randomizing at this specific volume ensures tumors are fully established and vascularized, preventing false positives caused by early-stage implantation failure.

  • Dosing Schedule: Administer the pyrazolo[1,5-a]pyrimidine derivative at 10 mg/kg PO, once daily (q.d.) for 28 days.

Step 3: Endpoint Analysis
  • Measure tumor volume (

    
    ) and body weight twice weekly.
    
  • Self-Validation Check: A body weight loss of >15% indicates severe off-target toxicity or poor tolerability of the scaffold derivative, necessitating an immediate dose reduction or dosing holiday.

References

  • Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma PubMed Central (PMC) URL:[Link]

Advanced Flow Cytometry Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives: Cell Cycle Arrest and Apoptotic Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CMPA) and its derivatives.

Scientific Rationale & Mechanistic Causality

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in oncology, widely recognized for its function as an adenine bioisostere. This structural mimicry allows these compounds to competitively bind to the ATP-binding pocket of critical kinases, most notably the Cyclin-Dependent Kinases (CDKs)[1].

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CMPA) serves as a fundamental building block and a representative test article for evaluating the baseline biological activity of this chemical class. Because CDKs are the master regulators of cell cycle progression and survival, their inhibition yields two primary phenotypic outcomes that are best quantified via multiparametric flow cytometry:

  • Cell Cycle Arrest: Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S transition[2]. Conversely, inhibition of CDK1 disrupts the Cyclin B complex, leading to G2/M phase arrest[3]. Flow cytometry utilizing Propidium Iodide (PI) DNA staining provides single-cell resolution of these discrete cell cycle phases[4].

  • Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic cascade. This is characterized by the downregulation of anti-apoptotic proteins (Bcl-2), the upregulation of pro-apoptotic proteins (Bax), and the subsequent activation of Caspases 9 and 3[3]. Dual staining with Annexin V-FITC and PI allows researchers to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Pathway CMPA 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine CDK Cyclin-Dependent Kinases (CDK1 / CDK2 / CDK9) CMPA->CDK ATP-competitive binding CellCycle Cell Cycle Arrest (G1/S or G2/M Phase) CDK->CellCycle Inactive Rb / Cyclin B Apoptosis Intrinsic Apoptosis (Bax ↑, Bcl-2 ↓) CDK->Apoptosis Caspase Cascade FlowCyto Flow Cytometry Multiparametric Profiling CellCycle->FlowCyto PI DNA Content Apoptosis->FlowCyto Annexin V / PI

Fig 1: Mechanistic pathway of CMPA-induced CDK inhibition leading to cell cycle arrest and apoptosis.

Experimental Workflow & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic justifications and built-in quality control metrics to prevent false positives—a critical requirement when evaluating novel kinase inhibitors.

Workflow Treat 1. CMPA Treatment (24h - 48h) Harvest 2. Cell Harvesting (Trypsin + Media) Treat->Harvest Split 3. Aliquot Samples Harvest->Split Fix 4A. 70% EtOH Fixation (-20°C, >2h) Split->Fix Wash 4B. 1X Binding Buffer (Ca2+ Enriched) Split->Wash StainPI 5A. PI + RNase A (30 min, 37°C) Fix->StainPI Acquire 6. Flow Cytometry Acquisition StainPI->Acquire StainAnn 5B. Annexin V + PI (15 min, Dark) Wash->StainAnn StainAnn->Acquire

Fig 2: Parallel flow cytometry workflow for evaluating cell cycle and apoptosis post-CMPA treatment.

Protocol A: Cell Culture & CMPA Treatment

Target Cell Line: HCT-116 (Colorectal Carcinoma), known for high sensitivity to pyrazolo[1,5-a]pyrimidine CDK inhibitors[2].

  • Seeding: Seed HCT-116 cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Treatment: Treat cells with CMPA at varying concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Causality Note: Always include a vehicle control (0.1% DMSO) to ensure the solvent is not inducing baseline toxicity.

  • Incubation: Incubate for 24 hours for Cell Cycle analysis, or 48 hours for Apoptosis analysis.

    • Causality Note: Cell cycle arrest is an upstream event that precedes terminal apoptosis. Harvesting too early for apoptosis will yield false negatives.

Protocol B: Cell Cycle Analysis (PI DNA Staining)
  • Harvesting: Collect both the culture media (containing floating mitotic/dead cells) and trypsinized adherent cells. Centrifuge at 300 x g for 5 mins.

  • Fixation: Resuspend the pellet in 0.5 mL cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Causality Note: Ethanol permeabilizes the membrane and dehydrates the cell, locking nucleic acids in place for stoichiometric dye binding.

  • Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL PI + 100 µg/mL RNase A in PBS). Incubate at 37°C for 30 minutes in the dark.

    • Expert Insight (RNase A is Non-Negotiable): PI intercalates into any double-stranded nucleic acid. Without RNase A, PI will bind to double-stranded RNA, artificially inflating the fluorescence signal and obliterating the distinct G1 and G2/M peaks.

  • System Validation (Doublet Discrimination): During acquisition, plot PI-Area vs. PI-Width . Two G1 cells stuck together (a doublet) will have the same DNA area as a single G2/M cell, but a larger width. Exclude doublets to prevent false G2/M inflation. The G0/G1 peak of the untreated control must have a Coefficient of Variation (CV) < 5% for the data to be trustworthy.

Protocol C: Apoptosis Analysis (Annexin V-FITC / PI)
  • Gentle Harvesting: Use a mild detachment reagent (e.g., Accutase) or brief trypsinization.

    • Causality Note: Over-trypsinization cleaves membrane proteins and induces false-positive phosphatidylserine (PS) flipping, artificially inflating early apoptosis numbers.

  • Washing: Wash cells twice with cold 1X Annexin V Binding Buffer .

    • Expert Insight (Calcium Dependency): The binding of Annexin V to externalized PS is strictly dependent on Ca²⁺ ions. Washing or staining in standard PBS will strip Annexin V from the cells, resulting in a complete loss of signal.

  • Staining: Resuspend

    
     cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately.
    
  • System Validation (Compensation): FITC emission heavily spills into the PE/PI detector. You must run single-stained controls (Annexin V only, PI only) to calculate the compensation matrix. Uncompensated data will cause early apoptotic cells (FITC+/PI-) to falsely appear as late apoptotic (FITC+/PI+).

Data Presentation & Expected Results

The following tables synthesize typical quantitative outputs when evaluating active pyrazolo[1,5-a]pyrimidine derivatives (using CMPA as the scaffold baseline) against HCT-116 cells.

Table 1: Representative Flow Cytometric Cell Cycle Distribution (HCT-116, 24h) Demonstrates dose-dependent G1/S or G2/M phase accumulation characteristic of CDK inhibition.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Interpretation
Vehicle (0.1% DMSO) 48.2 ± 1.539.5 ± 2.112.3 ± 1.2Normal asynchronous proliferation
CMPA (10 µM) 65.4 ± 2.022.1 ± 1.812.5 ± 1.0Moderate G1 arrest (CDK2 inhibition)
CMPA (50 µM) 82.1 ± 1.710.4 ± 1.17.5 ± 0.8Severe G1 arrest; suppression of S-phase
Roscovitine (10 µM) *85.3 ± 1.28.2 ± 0.96.5 ± 0.5Positive Control (Known CDK Inhibitor)

Table 2: Representative Annexin V/PI Apoptosis Quantification (HCT-116, 48h) Demonstrates the shift from viability to intrinsic apoptosis following prolonged cell cycle arrest.

Treatment GroupLive Cells(FITC-/PI-)Early Apoptosis(FITC+/PI-)Late Apoptosis(FITC+/PI+)Necrosis(FITC-/PI+)
Vehicle (0.1% DMSO) 92.5%3.2%2.1%2.2%
CMPA (10 µM) 78.4%14.5%5.6%1.5%
CMPA (50 µM) 52.1%28.7%16.4%2.8%
Staurosporine (1 µM) *15.2%45.3%35.1%4.4%

References

  • [2] Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Source: doi.org. URL: 2

  • [1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: nih.gov. URL: 1

  • [4] Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects, in Human Tumor Xenografts Following Oral Administration. Source: researchgate.net. URL:4

  • [3] Title: Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment. Source: elsevierpure.com. URL: 3

Sources

Application Note: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8)

Introduction & Mechanistic Rationale

In modern structure-based drug design, the pyrazolo[1,5-a]pyrimidine bicyclic system is recognized as a "privileged scaffold," particularly for targeting the ATP-binding hinge region of kinases [1]. The specific intermediate, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , serves as a highly versatile foundational building block. Its utility is driven by the orthogonal reactivity of its two primary functional handles: the C7-chloro group and the C5-exocyclic amine.

The Causality of Scaffold Reactivity

The electron-deficient nature of the pyrimidine ring dictates the compound's reactivity profile. The fused nitrogen atoms strongly withdraw electron density from the C7 position, making the C7-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. When treated with classical nucleophiles (e.g., primary or secondary amines), the ring nitrogens stabilize the dearomatized anionic intermediate (Meisenheimer complex), accelerating the addition-elimination mechanism.

Conversely, the C5-amine is conjugated with the electron-deficient core, rendering it less nucleophilic than a standard aliphatic amine. This disparity allows chemists to perform highly regioselective SNAr or Palladium-catalyzed cross-coupling at C7 without inadvertently reacting the C5-amine, which can be functionalized downstream using potent coupling reagents (e.g., HATU) to form amides. This strategic functionalization allows the core to anchor to the kinase hinge region while the C5 and C7 substituents extend into the solvent-exposed and hydrophobic pockets, respectively [1, 2].

G Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative RET RET Kinase (V804M) Inhibitor->RET ATP Competitive Binding RAS RAS Protein RET->RAS Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Fig 1. Interruption of the RET kinase signaling cascade by pyrazolo[1,5-a]pyrimidine inhibitors.

Quantitative Profiling & Target Landscape

The 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold has been instrumental in discovering inhibitors for a wide array of targets, including RET (wt and V804M mutant) [1], Haspin [3], and MAT2A [2].

Table 1: Orthogonal Reactivity Profile of the Scaffold

Functional GroupReaction TypeTypical ReagentsRelative ReactivityMechanistic Role in Drug Binding
C7-Chloro SNAr / Buchwald-HartwigAmines, DIPEA, DMF (80°C)High (Activated)Vectors into deep hydrophobic pockets or ribose pocket.
C5-Amine Amidation / Reductive AminationR-COOH, HATU, DIPEA, DCMLow (Conjugated)Interacts with catalytic lysine or solvent-exposed regions.
C2-Methyl Inert structural featureN/AStableFills small hydrophobic sub-pockets near the hinge.

Table 2: Representative Drug Discovery Targets

Target EnzymeDisease IndicationBinding Mode CharacteristicKey Reference
RET (V804M) Medullary Thyroid CancerCore binds hinge; C5-benzamide targets Lys758.Newton et al. [1]
MAT2A MTAP-Deleted TumorsAllosteric binding; tautomerism aids protein binding.AG-270 Discovery [2]
Haspin Solid TumorsMultitarget kinase inhibition; C7-aryl interactions.INDO 11M Studies [3]

Divergent Library Synthesis Workflow

To maximize structure-activity relationship (SAR) exploration, library generation relies on a divergent workflow. The SNAr reaction is typically performed first to displace the labile chlorine, followed by the amidation of the recalcitrant C5-amine.

G Core 7-Chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine SNAr SNAr at C7 (Primary/Secondary Amines) Core->SNAr Base, DMF, Heat Suzuki Suzuki Coupling at C7 (Boronic Acids) Core->Suzuki Pd Cat., Base, Heat Amidation Amidation at C5-NH2 (Acyl Chlorides/HATU) SNAr->Amidation Divergent Step Suzuki->Amidation Divergent Step Library1 C7-Amino, C5-Amido Derivatives Amidation->Library1 Route A Library2 C7-Aryl, C5-Amido Derivatives Amidation->Library2 Route B

Fig 2. Divergent synthetic workflow leveraging the orthogonal reactivity of C7 and C5.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity library generation.

Protocol A: Regioselective SNAr Sythensis at the C7 Position

Objective: Displace the C7-chloro group with an aliphatic or aromatic amine to generate a C7-substituted-2-methylpyrazolo[1,5-a]pyrimidin-5-amine intermediate.

Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the highly polarized Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to drive the reaction forward without competing for the electrophilic C7 carbon.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired amine nucleophile (1.2 equiv, 1.2 mmol) followed dropwise by DIPEA (2.5 equiv, 2.5 mmol).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block.

  • Self-Validation (In-Process Control): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ ~183) is consumed, and the product mass is dominant.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (20 mL). If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane).

Protocol B: Amidation of the C5-Exocyclic Amine

Objective: Couple a carboxylic acid to the less nucleophilic C5-amine of the intermediate generated in Protocol A.

Rationale: Because the C5-amine electron pair is delocalized into the pyrimidine ring, standard coupling agents (like EDC/HOBt) often yield poor conversions. HATU is utilized because it forms a highly reactive 7-aza-OBt ester intermediate, overcoming the poor nucleophilicity of the amine [1].

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask under nitrogen, dissolve the desired carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous Dichloromethane (DCM) or DMF (3.0 mL). Add HATU (1.5 equiv, 0.75 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add the C7-substituted pyrazolo[1,5-a]pyrimidin-5-amine intermediate (1.0 equiv, 0.5 mmol) to the pre-activated mixture.

  • Incubation: Stir the reaction at room temperature for 12–18 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (eluent: 5% MeOH/DCM). The C5-amine starting material will typically fluoresce strongly under 254 nm UV light. Disappearance of this spot indicates successful amidation.

  • Workup & Purification: Dilute the mixture with DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final target compound.

References

  • Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

  • Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors Source: Pharmaceuticals / PubMed Central (PMC) URL:[Link]

  • Active chloro-heterocycles in Organic Synthesis Source: Thermo Fisher Scientific Regulatory Support URL:[Link]

Troubleshooting & Optimization

Troubleshooting 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine experimental results

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for researchers working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K


, CDK2) and other bioactive heterocycles.[1]

Due to the specific electronic push-pull nature of this molecule—where an electron-donating amine at C5 opposes the electrophilicity required for substitution at C7—experimental results often deviate from standard pyrazolo[1,5-a]pyrimidine chemistry.[2]

Technical Support Center: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Quick Diagnostic: What is your primary issue?
  • Reactivity: "I cannot displace the 7-chloro group with my nucleophile."

  • Purity & Stability: "My LCMS shows a new peak (M-18 or M+16) and the starting material is degrading."

  • Structure Verification: "I am unsure if I have the 7-chloro-5-amino or the 5-chloro-7-amino isomer."

  • Solubility: "The compound precipitates in my reaction solvent."

Troubleshooting Reactivity: "The 7-Cl won't react."

The Issue: You are attempting a Nucleophilic Aromatic Substitution (S


Ar) to displace the chlorine at the 7-position, but the reaction is sluggish or fails, even though 7-chloropyrazolo[1,5-a]pyrimidines are typically highly reactive.

The Mechanism: The 5-amino group is a strong electron donor (+M effect).[1] Through resonance, it pushes electron density into the pyrimidine ring, significantly decreasing the electrophilicity of the C7 carbon.[1] While C7 is normally the "hot spot" for substitution (more reactive than C5), the presence of the unprotected 5-NH


 effectively deactivates the ring toward further nucleophilic attack.[1]

Solution Protocol:

  • Option A: Protect the Amine (Recommended) Convert the 5-amine to a carbamate (e.g., Boc) or acetamide.[1] This removes the electron-donating effect and restores electrophilicity at C7.[2]

    • Protocol: React with Boc

      
      O/DMAP 
      
      
      
      Perform S
      
      
      Ar at C7
      
      
      Deprotect (TFA/DCM).[1]
  • Option B: Change the Synthetic Route If you are synthesizing the core yourself, do not start with the 5-amine. Instead, use 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .[2]

    • Step 1: React 5,7-dichloro analog with your desired C7 nucleophile first.[2] (The C7-Cl is naturally more reactive than C5-Cl and will displace selectively).[2]

    • Step 2: React the remaining C5-Cl with ammonia or a synthetic equivalent to install the amine.[2]

  • Option C: Force Conditions (High Risk) Use a non-nucleophilic base (e.g., DIPEA, Cs

    
    CO
    
    
    
    ) and elevate temperature (
    
    
    C) in a polar aprotic solvent (NMP or DMSO).[1] Warning: This increases the risk of hydrolysis (see Section 2).[1]

Data Comparison: Reactivity Profiles

Scaffold VariantC7-Cl ElectrophilicityS

Ar Yield (Standard Conditions)
7-chloro-5-amine (Target)Low (Deactivated)< 20% (Sluggish)
5,7-dichloroHigh > 85% (Selective for C7)
7-chloro-5-methylHigh > 90%

Troubleshooting Purity: "Impurity peaks in LCMS."

The Issue: You observe a growing impurity peak with a mass shift of -18 Da or +1 Da (depending on ionization) or a distinct shift to a more polar species.

The Mechanism: The 7-chloro position is highly susceptible to hydrolysis, converting the 7-chloro species to the 7-hydroxy (tautomerizing to the 7-oxo/lactam form).[2] This is accelerated by:

  • Wet Solvents: Even trace water in DMSO or DMF.[1]

  • Acidic/Basic Workups: The 7-Cl bond is labile in aqueous workups.[2]

Diagram: Hydrolysis Pathway

Hydrolysis Start 7-chloro-5-amine (Active) Transition Tetrahedral Intermediate Start->Transition Slow Hydrolysis Water + H2O (Trace Moisture) Water->Transition Product 7-hydroxy-5-amine (Tautomer: 7-oxo) Transition->Product - HCl

Caption: The 7-chloro group is essentially an imidoyl chloride equivalent, making it sensitive to moisture, leading to the thermodynamically stable 7-oxo species.[2]

Solution Protocol:

  • Solvent Drying: Dry DMSO/DMF over 4Å molecular sieves for 24h before use.[1]

  • Non-Aqueous Workup: Avoid aqueous extraction if possible.[1] Precipitate the product using non-polar solvents (Ether/Heptane) or evaporate directly and purify via reverse-phase chromatography (neutral pH).[1]

  • Storage: Store solid compound at -20°C under Argon.

Troubleshooting Structure: "Do I have the right isomer?"

The Issue: Commercial vendors or internal synthesis campaigns often confuse 7-chloro-5-amine with its regioisomer 5-chloro-7-amine .[2] This is a common error because the standard synthesis (aminopyrazole + ethyl cyanoacetate) favors the formation of the 7-amino isomer.

The Diagnostic (NMR): You must distinguish the isomers using


H NMR NOESY (Nuclear Overhauser Effect Spectroscopy).[1]
Feature7-chloro-2-methyl-5-amine (Correct)5-chloro-2-methyl-7-amine (Wrong Isomer)
H-6 Proton Singlet, typically

6.0 - 6.2 ppm
Singlet, typically

5.8 - 6.0 ppm
NOESY Signal Strong NOE between H-6 and the 5-NH

protons.[2]
Strong NOE between H-6 and the 7-NH

protons.[2]
Reactivity 7-Cl is deactivated (hard to displace).5-Cl is moderately reactive; 7-NH

is very nucleophilic.[2]

Synthesis Reality Check: If you synthesized this by reacting 3-amino-5-methylpyrazole with ethyl cyanoacetate, you likely made the 7-amino-5-oxo intermediate, which chlorinates to the 7-amino-5-chloro isomer.[2] Obtaining the 7-chloro-5-amine requires specific conditions (e.g., using specific malonate derivatives or protecting groups) that are less thermodynamically favored.[2]

Solubility Guide

The Issue: The planar, rigid bicyclic structure leads to strong


-

stacking, causing poor solubility in DCM, EtOAc, or water.[1]

Recommended Solvent Systems:

  • Reaction Solvent: Anhydrous DMA (Dimethylacetamide) or NMP often provides better solubility than DMSO for S

    
    Ar reactions and allows for higher temperatures.[1]
    
  • LCMS/HPLC: Dissolve in 1:1 DMSO:Methanol. Pure DMSO may freeze or cause precipitation upon injection into aqueous mobile phases.[1]

  • Purification: Use a gradient of DCM:MeOH (95:5 to 90:10).[1] If streaking occurs, add 1% NH

    
    OH (for free base) or 0.1% Formic Acid.[1]
    

References

  • Regioselectivity of Pyrazolo[1,5-a]pyrimidine Synthesis Hameed, A. et al.[1][3][4][5][6][7] "Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate." ResearchGate, 2015.[1]

  • Reactivity of 7-Chloro vs 5-Chloro Isomers Vertex Pharmaceuticals / Celon Pharma.[2] "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." MDPI / PMC, 2022.[1] [1]

  • Structural Characterization & Crystallography Bassoude, I. et al.[1][8] "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine." Acta Crystallographica Section E, 2013.[1]

  • Compound Properties & Vendors PubChem / EPA.[1] "7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Compound Summary." [1]

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines Stepaniuk, O. O. et al.[1][3] "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles." Synthesis, 2013.[1][9]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility and aggregation challenges with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8). Below, you will find a mechanistic root-cause analysis, an interactive diagnostic workflow, frequently asked questions (FAQs), and self-validating experimental protocols to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering your experimental design, it is critical to match the solubility strategy to your specific application. Use the workflow below to determine the optimal path for your research.

Troubleshooting issue Issue: Compound Precipitates in Aqueous Media check_app What is the intended application? issue->check_app invitro In Vitro Biochemical/ Cellular Assay check_app->invitro invivo In Vivo PK/PD Dosing check_app->invivo medchem Hit-to-Lead Optimization check_app->medchem sol_invitro Apply 'Parachute' Method: Add 0.05% Tween-20 or Pluronic F-68 to Buffer invitro->sol_invitro sol_invivo Formulate as Amorphous Solid Dispersion (ASD) or 20% HP-β-CD Complex invivo->sol_invivo sol_medchem Disrupt Planarity: Add sp3 character or polar solubilizing groups medchem->sol_medchem

Caption: Diagnostic workflow for resolving 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine solubility.

Part 2: Technical Q&A and Root Cause Analysis

Q1: Why does my compound precipitate immediately upon dilution from DMSO into aqueous assay buffers? A1: The compound suffers from a dual physicochemical barrier: it is both a "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) molecule[1]. The pyrazolo[1,5-a]pyrimidine core is a highly planar, aromatic fused bicyclic system that promotes strong intermolecular


 stacking. Furthermore, the primary amine at position 5 acts as a hydrogen bond donor, while the ring nitrogens act as acceptors, creating a 2[2]. The 7-chloro substituent significantly increases the LogP, reducing the thermodynamic favorability of water solvation[3]. When diluted from DMSO into water, the solvent capacity drops precipitously, and the high lattice energy drives rapid nucleation and precipitation.

Q2: How can I prevent aggregation in biochemical assays without exceeding 1% DMSO? A2: You must employ a kinetic stabilization strategy known as the "Spring and Parachute" method. The DMSO stock acts as the "spring," holding the compound in a high-energy dissolved state. To prevent rapid nucleation upon dilution, you must provide a "parachute"—typically a surfactant—in the aqueous buffer. Surfactants coat the hydrophobic surfaces of the nucleating drug,4 long enough to complete your assay[4]. (See Protocol 1 below).

Q3: We need to dose this compound in vivo. What is the most effective formulation strategy? A3: Simple co-solvents are often insufficient for this scaffold and can cause injection-site toxicity. The two most validated approaches for pyrazolopyrimidines are:

  • Cyclodextrin Complexation: Using 10-20% 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). The lipophilic 7-chloro-pyrazolo[1,5-a]pyrimidine core inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior maintains aqueous solubility.
  • Amorphous Solid Dispersions (ASD): By molecularly dispersing the drug in an inert hydrophilic polymer matrix (e.g., PVP), you completely bypass the high crystal lattice energy barrier,5[5].

Q4: As a medicinal chemist, how can I modify this building block to improve intrinsic solubility in my final drug candidates? A4: The 7-chloro position on the electron-deficient pyrimidine ring is highly reactive towards Nucleophilic Aromatic Substitution (SNAr). You can replace the lipophilic chlorine with an ionizable,


-rich amine (e.g., morpholine or piperazine). This single modification achieves three goals simultaneously: it3[3], disrupts the planar crystal packing by introducing 3D character[2], and provides a basic center for salt formation (e.g., hydrochloride salts), drastically improving solubility at physiological pH[6].

Part 3: Quantitative Excipient Comparison

Table 1: Quantitative Comparison of Formulation Excipients for Pyrazolopyrimidine Derivatives

Formulation StrategyExample ExcipientMechanism of ActionExpected Solubility GainBest Application
Co-solvency 5% DMSO / 5% PEG400Lowers the dielectric constant of the solvent mixture.2 to 5-foldEarly in vitro screening
Micellar Solubilization 0.1% Tween-80Encapsulates the lipophilic core within surfactant micelles.5 to 10-foldBiochemical / Cell assays
Inclusion Complexation 20% HP-

-CD
Shields hydrophobic regions inside a cyclic oligosaccharide cavity.50 to 100-foldIn vivo PK/PD dosing
Amorphous Solid Dispersion PVP-VA CopolymerDisrupts crystal lattice energy; stabilizes the amorphous state.> 100-foldOral bioavailability studies

Part 4: Validated Experimental Protocols

Protocol 1: Kinetically Stable Assay Dilution ("Spring and Parachute" Method)

Purpose: To prepare assay-ready aqueous solutions (≤1% DMSO) without precipitation for biochemical screening.

  • Stock Preparation: Dissolve 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in 100% anhydrous DMSO to yield a 10 mM stock. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% (w/v) Pluronic F-68 or Tween-20.

  • Vortex Mixing: Place the tube containing the supplemented aqueous buffer on a vortex mixer at medium-high speed.

  • Rapid Injection: While the buffer is actively vortexing, rapidly inject the required volume of the 10 mM DMSO stock directly into the center of the liquid vortex (do not touch the plastic walls).

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates (light scattering), meaning the compound has precipitated. A baseline OD600 confirms a successful, kinetically stable supersaturated solution.

Protocol 2: Preparation of HP- -CD Inclusion Complexes for In Vivo Dosing

Purpose: To achieve high-concentration, thermodynamically stable aqueous solutions for animal dosing.

Protocol step1 Step 1 Prepare 20% HP-β-CD in target buffer step2 Step 2 Add excess solid pyrazolopyrimidine step1->step2 step3 Step 3 Sonicate 30m & Shake 24h at 25°C step2->step3 step4 Step 4 Centrifuge at 10,000 x g step3->step4 step5 Step 5 Filter 0.22 µm (Recover Supernatant) step4->step5

Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes to maximize aqueous solubility.

  • Excipient Solution: Dissolve 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in sterile water or saline to a final concentration of 20% (w/v).
  • Drug Addition: Add an excess amount of solid 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine powder to the HP-

    
    -CD solution (aiming for a theoretical concentration 5x higher than your target dosing concentration).
    
  • Mechanical Disruption: Sonicate the suspension in a water bath for 30 minutes to break up large drug aggregates and maximize the surface area for complexation.

  • Equilibration: Transfer the suspension to a rotary shaker and incubate at 25°C for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step (Phase Separation): Centrifuge the mixture at 10,000 x g for 10 minutes. The presence of a solid pellet confirms that the supernatant has successfully reached its maximum thermodynamic saturation point.

  • Sterile Filtration: Carefully draw up the supernatant and pass it through a 0.22 µm PTFE syringe filter into a sterile vial. The resulting solution is ready for in vivo administration.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - National Institutes of Health (PMC). 5

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - National Institutes of Health (PMC).2

  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues - Benchchem. 4

  • Optimizing Drug Solubility - Contract Pharma. 1

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - ACS Publications.3

  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds - Benchchem. 6

Sources

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine stability in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Solubility, and Handling of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Document ID: TSC-PZP-007 Last Updated: March 2026 Status: Active Support Guide

Core Stability Directive (The "Why")

Executive Summary: The stability of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is dictated by the electrophilic nature of the C-7 position . While the pyrazolo[1,5-a]pyrimidine core is a robust pharmacophore often used in kinase inhibitors (e.g., p38, CDK), the chlorine atom at position 7 is a "reactive handle."

It is designed to be displaceable. Consequently, it is highly susceptible to Nucleophilic Aromatic Substitution (


) .

The Mechanism of Instability: The bridgehead nitrogen (N-4) exerts an electron-withdrawing effect, activating the pyrimidine ring. The 7-chloro position is the most electrophilic site, making it prone to attack by:

  • Water (

    
    ):  Leading to hydrolysis (formation of the 7-hydroxy/7-oxo tautomer).
    
  • Alcohols (

    
    ):  Leading to alkoxide displacement (e.g., methanolysis).
    
  • Amines (

    
    ):  Including self-reaction (dimerization) at high concentrations.
    
Visualization: The Degradation Pathway

The following diagram illustrates the primary failure modes when the compound is exposed to incompatible solvents.

degradation_pathway Compound 7-Cl-2-Me-pyrazolo [1,5-a]pyrimidin-5-amine Product_OH 7-Hydroxy Derivative (Inactive) Compound->Product_OH + H2O (Fast in Acid) Product_OMe 7-Methoxy Derivative (Artifact) Compound->Product_OMe + MeOH (Slow) Product_Dimer Insoluble Aggregate Compound->Product_Dimer Heat/Conc. Water Water/Moisture (Hydrolysis) Methanol Methanol/Ethanol (Solvolysis) Dimer Self-Reaction (High Conc.)

Caption: Figure 1. Primary degradation pathways driven by


 at the C-7 position.

Solvent Compatibility Matrix

This matrix is derived from the reactivity profile of 7-chloropyrazolo[1,5-a]pyrimidines [1, 2].

Solvent ClassSolvent ExampleCompatibilityTechnical Notes
Aprotic Polar DMSO, DMF CAUTION Preferred for Stock. Must be Anhydrous (<0.1% water). Old DMSO contains dimethylamine, which will displace the Chloride.
Chlorinated DCM, Chloroform EXCELLENT Best for short-term handling. Non-nucleophilic.
Ethers THF, Dioxane GOOD Stable if peroxide-free. Good for reactions, moderate solubility.
Alcohols Methanol, Ethanol POOR Risk of Solvolysis. Do not use for storage. Slow conversion to 7-alkoxy derivatives occurs, especially if trace base is present.
Aqueous Water, PBS CRITICAL Incompatible. Rapid hydrolysis to the 7-oxo species. Only introduce to aqueous media immediately prior to biological assay.

Troubleshooting Scenarios (Q&A)

Scenario A: "My LCMS purity dropped from 98% to 85% overnight in DMSO."

Diagnosis: Hygroscopic Hydrolysis. Root Cause: DMSO is highly hygroscopic. If the vial was opened in humid air, it absorbed water. The 7-Cl group hydrolyzed to the 7-OH derivative. Spectral Signature: Look for a mass shift of -18 Da (Cl to OH is nominally -35 + 17 = -18 shift in mass, but often appears as [M-Cl+OH]).

  • Parent: ~182.6 Da (approx)

  • Hydrolysis Product: ~164.1 Da Corrective Action:

  • Use Anhydrous DMSO (packaged under Argon/Nitrogen).

  • Store DMSO stocks in single-use aliquots at -20°C or -80°C.

  • Do not freeze-thaw more than twice.

Scenario B: "I see an extra peak at M+31 in Methanol."

Diagnosis: Methanolysis. Root Cause: You dissolved the compound in Methanol for LCMS injection or recrystallization. The solvent (MeOH) acted as a nucleophile, displacing the Chloride. Mechanism:


 displacement of Cl by 

. Corrective Action:
  • Switch injection solvent to Acetonitrile/Water (50:50).

  • Avoid alcoholic solvents for dilution. Use Acetonitrile (ACN).

Scenario C: "The compound is not dissolving in water for my cell assay."

Diagnosis: Intrinsic Insolubility. Root Cause: The pyrazolo[1,5-a]pyrimidine scaffold is planar and lipophilic (LogP ~1.7 - 2.5) [3]. Corrective Action:

  • Create a 10 mM stock in DMSO .

  • Dilute into the assay medium (e.g., 1000x dilution) immediately before use.

  • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but sufficient to keep the compound solubilized during the short assay window.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh the solid rapidly. Avoid prolonged exposure to humid air.

  • Solvent Choice: Use Anhydrous DMSO (Sigma-Aldrich Sure/Seal™ or equivalent grade).

    • Why? Standard DMSO can contain up to 1% water after opening.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes.

    • Warning: Excessive sonication generates heat, promoting degradation.

  • Aliquoting: Immediately split into small volumes (e.g., 50 µL) in amber polypropylene tubes.

  • Storage: Store at -80°C .

    • Validation: Check purity via LCMS (using ACN/Water, not MeOH) after 1 month.

SOP-02: Solvent Selection Decision Tree

solvent_selection Start Start: Select Solvent IsAssay Is this for Biological Assay? Start->IsAssay IsStorage Is this for Storage? IsAssay->IsStorage No UseDMSO Dissolve in DMSO Dilute into buffer < 30 mins before use IsAssay->UseDMSO Yes IsSolid Is it Solid? IsStorage->IsSolid Yes Avoid STOP: Avoid Alcohols (MeOH/EtOH) Avoid Wet Solvents IsStorage->Avoid Using MeOH? StoreSolid Store Solid @ -20°C Desiccated IsSolid->StoreSolid Yes StoreLiq Use Anhydrous DMSO Store @ -80°C IsSolid->StoreLiq No (Solution)

Caption: Figure 2.[1] Decision logic for solvent selection to minimize S_NAr degradation.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: National Institutes of Health (PMC). Context: Details the

    
     susceptibility of the C-7 position in this scaffold.
    URL:[Link]
    
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: Pharmaceuticals (Basel). Context: Confirms the reactivity of 7-chloro derivatives with nucleophiles like morpholine.[2][3] URL:[Link][4]

  • 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Properties. Source: US EPA (CompTox Dashboard). Context: Physicochemical properties (LogP, solubility) of closely related analogs. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffold Reactivity. Source: ScienceDirect / Tetrahedron. Context: General heterocyclic chemistry principles regarding the electrophilicity of bridgehead nitrogen systems. URL:[Link]

Sources

Preventing off-target effects of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Off-Target Effects for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Derivatives

Welcome to the Application Support Center. As a privileged scaffold in kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine core is highly effective at mimicking the adenine ring of ATP [1]. However, when working with the bi-functional building block 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) , researchers frequently encounter two distinct classes of off-target effects:

  • Chemical Off-Targeting (Toxicity/False Positives): Driven by the electrophilic nature of the unreacted 7-chloro moiety.

  • Pharmacological Promiscuity (Pan-Kinase Activity): Driven by the canonical hinge-binding nature of the unsubstituted core, leading to off-target binding against kinases like CK2, Pim-1, and FLT3 [2].

This guide provides mechanistic troubleshooting, self-validating protocols, and structural strategies to engineer selectivity and ensure assay integrity.

Section 1: Chemical Reactivity & Assay Interference

FAQ 1: Why am I observing irreversible, time-dependent inhibition across multiple unrelated biochemical assays when screening my early-stage library?

Causality & Expert Insight: If your library synthesis did not achieve 100% conversion at the C7 position, residual 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine acts as a potent electrophile. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring makes the 7-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biochemical assays, this unreacted moiety leads to covalent alkylation of exposed cysteine or lysine residues on off-target proteins. This results in false positives, apparent time-dependent inhibition, and cellular toxicity that is entirely unrelated to kinase inhibition.

Resolution: You must ensure complete displacement of the 7-chloro group prior to biological evaluation. Do not test crude library mixtures containing this building block.

Protocol 1: Self-Validating SNAr Displacement of the 7-Chloro Moiety

This protocol ensures complete functionalization of the C7 position, eliminating electrophilic liabilities.

  • Reaction Setup: Dissolve 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired nucleophilic amine (1.2 to 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Thermal Cycling: Heat the reaction mixture to 80°C for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validation Step (Critical): Monitor the reaction via LC-MS. The disappearance of the m/z peak corresponding to the 7-chloro starting material (m/z ~182.6 [M+H]+) and the appearance of the product mass confirms conversion. Do not proceed to biological assays if the starting material peak remains >1% AUC. Residual electrophiles will irrevocably skew your assay data.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to ensure >99% purity before screening.

Section 2: Kinome Selectivity & Structural Promiscuity

FAQ 2: My fully functionalized derivative (where the 7-chloro is displaced) is still hitting off-target kinases like CK2, Pim-1, and FLT3. How do I engineer selectivity?

Causality & Expert Insight: The pyrazolo[1,5-a]pyrimidine core forms canonical hydrogen bonds with the kinase hinge region (e.g., interacting with Met592 in Trk kinases) [3]. Without sufficient steric bulk or specific electrostatic interactions directed towards the solvent channel or back pocket, the flat aromatic system will bind promiscuously to kinases with open ATP-binding sites. For instance, both Pim-1 and CK2 are frequent off-targets for this scaffold because their active sites readily accommodate the unmodified core [4].

To achieve selectivity, you must exploit the C5-amine and C7-substituent vectors. Adding a bulky group, varying the basicity of the C7-amine, or introducing macrocyclization between C5 and C7 can induce steric clashes with the gatekeeper residues of off-target kinases while fitting perfectly into the target kinase's unique pocket.

Table 1: Kinase Off-Target Fingerprint for Unoptimized Pyrazolo[1,5-a]pyrimidines

Data summarizes typical screening results for early-stage derivatives lacking optimized vectors.

Kinase TargetTypical IC50 (Unoptimized)Structural Reason for Off-Target BindingMitigation Strategy (Vector Optimization)
Pim-1 < 50 nMCore perfectly mimics ATP; small gatekeeper allows deep binding.Add bulky basic amines at C7 to clash with the hinge region [4].
CK2 < 100 nMAccommodates flat aromatic systems; favors polar interactions in hinge.Introduce macrocyclization between C5 and C7 to lock conformation [2].
FLT3 < 200 nMFlexible DFG-in conformation readily accepts pyrazolo-pyrimidines.Exploit C2-methyl sterics to restrict the binding mode.
TrkA < 10 nMMet592 hinge interaction strongly favors the pyrazolopyrimidine core.Functionalize C5 with morpholine to exit the solvent channel safely [3].
Protocol 2: Kinome Counter-Screening & Validation Workflow
  • Sample Preparation: Prepare a 10 mM stock solution of the purified derivative in 100% molecular biology grade DMSO.

  • Self-Validation Step (Aggregation Check): Perform Dynamic Light Scattering (DLS) at the assay concentration (e.g., 1 µM in buffer) to ensure the compound does not form colloidal aggregates. Aggregation causes PAINS-like non-specific inhibition, mimicking off-target effects.

  • High-Throughput Profiling: Submit the validated monomeric solution to a high-throughput kinome panel (e.g., KINOMEscan, testing against >100 kinases) at a screening concentration of 1 µM.

  • Selectivity Quantification: Calculate the Selectivity Score (S-score), defined as

    
    . An 
    
    
    
    indicates a highly selective profile suitable for in vivo studies [4].
Section 3: Visualizing the Optimization Logic

The following diagrams map the diagnostic workflow for off-target effects and the structural vectors available on the 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold.

Workflow cluster_0 Chemical Liability cluster_1 Biological Liability Start Off-Target Liability Detected in Pyrazolo[1,5-a]pyrimidine Chem Unreacted 7-Chloro Group (SNAr Electrophile) Start->Chem Bio ATP-Mimetic Core (Hinge-Binding Promiscuity) Start->Bio ChemFix Protocol 1: Complete SNAr Displacement & LC-MS Prep Chem->ChemFix Screen Kinome Profiling & Counter-Screening (Target Validation) ChemFix->Screen BioFix Protocol 2: Steric Bulking at C5-Amine & C7 Vectors Bio->BioFix BioFix->Screen

Caption: Workflow for diagnosing and mitigating chemical and biological off-target liabilities.

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Core ATP Adenine Mimic (Canonical Hinge Binder) C7 C7-Chloro Position Primary SNAr Site (Vector: Solvent Channel) Core->C7 Nucleophilic Attack C5 C5-Amine Position Secondary Coupling Site (Vector: Ribose Pocket) Core->C5 Buchwald-Hartwig C2 C2-Methyl Position Gatekeeper Interaction (Modulates Selectivity) Core->C2 Steric Tuning

Caption: Structural vectors of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine for kinase optimization.

References
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (via PMC) URL: [Link][1]

  • Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: bioRxiv (via SciSpace) URL: [Link][2]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI Pharmaceuticals URL: [Link][3]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link][4]

Sources

Technical Support: Optimizing 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine presents two distinct failure modes that often go undiagnosed:

  • Regiochemical Mismatch: The standard condensation of 3-amino-5-methylpyrazole with ethyl cyanoacetate predominantly yields the wrong isomer (7-amino-5-hydroxy), rendering the subsequent chlorination target incorrect.

  • Dechlorination/Hydrolysis: The 7-chloro substituent in this scaffold is highly susceptible to hydrolytic cleavage during acidic workups, reverting to the starting phenol.

This guide provides a self-validating workflow to ensure isomeric purity and maximize yield during the critical POCl


 chlorination step.

Module 1: The Precursor Bottleneck (Isomer Verification)

CRITICAL WARNING: Before proceeding to chlorination, you must verify your precursor structure. The reaction of 3-amino-5-methylpyrazole with ethyl cyanoacetate under standard basic conditions (NaOEt/EtOH) favors the formation of 7-amino-2-methylpyrazolo[1,5-a]pyrimidin-5-ol (Isomer A), not the required 5-amino-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (Isomer B).

If you chlorinate Isomer A, you obtain the 5-chloro-7-amine derivative, which is the regioisomer of your target.

Diagnostic Check
FeatureIsomer A (Wrong Precursor)Isomer B (Correct Precursor)
Structure 7-amino-5-hydroxy5-amino-7-hydroxy
Synthesis Route Standard NaOEt/EtOH condensationAcid-mediated condensation or via Malononitrile

H NMR (DMSO-d

)
C6-H appears upfield (~5.6 ppm)C6-H appears slightly downfield (~5.8-6.0 ppm)
NOE Signal Strong NOE between 7-NH

and C6-H
NOE between 7-OH (or 7-Cl later) and Phenyl/C6-H is distinct
Corrective Protocol: Ensuring 5-Amino-7-Hydroxy Formation

To force the formation of the 5-amino-7-hydroxy precursor, consider the Malononitrile Route followed by selective hydrolysis, or specific acid-catalyzed conditions that favor attack of the exocyclic amine on the nitrile carbon.

Recommended Route (Malononitrile):

  • Condense 3-amino-5-methylpyrazole with malononitrile (EtOH, reflux, piperidine cat.).

  • Result: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diamine.

  • Selective Hydrolysis: Boil in 10% NaOH. The 7-position is more electrophilic (para-like) and susceptible to nucleophilic displacement/hydrolysis than the 5-position, yielding the 5-amino-7-hydroxy tautomer.

Module 2: The Chlorination Crisis (POCl Optimization)

Once the correct 5-amino-7-hydroxy precursor is confirmed, the chlorination with phosphorus oxychloride (POCl


) is the yield-determining step. The presence of the free 5-amino group complicates this by acting as a nucleophile or forming phosphoramidate tars.
The "Black Tar" Phenomenon

Cause: Uncontrolled exothermic reaction and polymerization initiated by the free amine attacking POCl


 or the chlorinated product.
Solution:  Use a Vilsmeier-Haack salt intermediate  approach rather than direct reflux.
Optimized Chlorination Protocol

Reagents:

  • Precursor: 5-amino-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq)

  • Reagent: POCl

    
     (5.0 - 10.0 eq)
    
  • Base/Catalyst: N,N-Dimethylaniline (1.0 eq) or BTEAC (Benzyltriethylammonium chloride, 0.1 eq)

  • Solvent: Acetonitrile (MeCN) or Toluene (if higher temp needed). Avoid neat POCl

    
     reflux if tarring occurs.
    

Step-by-Step:

  • Drying: Dry the precursor thoroughly (P

    
    O
    
    
    
    , vacuum oven). Moisture generates HCl gas immediately, degrading the amine.
  • Complex Formation: In a dry flask, mix POCl

    
     and N,N-dimethylaniline at 0°C. Stir for 15 min to form the active chlorinating species.
    
  • Addition: Add the precursor portion-wise to the cold mixture. Do not dump it in.

  • Ramp: Allow to warm to RT, then heat to 80°C (not reflux) for 2-4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).

  • Completion: Look for the disappearance of the fluorescent starting material spot.

Module 3: Workup & Isolation (Preventing Hydrolysis)

The 7-chloro bond is labile. A standard aqueous quench generates heat and acid, which can hydrolyze the chloride back to the hydroxyl group (reverting to starting material).

The "Cold-Buffer" Quench Technique
  • Concentration: Remove excess POCl

    
     under reduced pressure (rotary evaporator with a caustic trap). Do not quench the bulk reaction mixture.
    
  • Slurry: Resuspend the residue in cold DCM or CHCl

    
    .
    
  • Neutralization: Pour the organic slurry slowly into a rapidly stirring mixture of Ice + Saturated NaHCO

    
      (or 2M K
    
    
    
    CO
    
    
    ).
    • Target pH: Maintain pH 8-9. If it drops below 7, hydrolysis accelerates.

  • Extraction: Rapidly extract with DCM. Wash with cold brine. Dry over Na

    
    SO
    
    
    
    .
  • Storage: Store the isolated solid under Argon at -20°C. Do not leave in solution for extended periods.

Visualizing the Logic

Diagram 1: Regioselectivity & Troubleshooting Flow

G Start Start: 3-amino-5-methylpyrazole Reagent1 Reagent: Ethyl Cyanoacetate (Standard Basic Conditions) Start->Reagent1 Reagent2 Reagent: Malononitrile (Followed by Hydrolysis) Start->Reagent2 IsomerA Isomer A (Major): 7-amino-5-hydroxy-... Reagent1->IsomerA Kinetic Control (NaOEt) IsomerB Isomer B (Target Precursor): 5-amino-7-hydroxy-... Reagent2->IsomerB Route Correction Chlorination POCl3 Chlorination IsomerA->Chlorination IsomerB->Chlorination ProductWrong WRONG PRODUCT: 5-chloro-7-amine Chlorination->ProductWrong From Isomer A ProductRight TARGET PRODUCT: 7-chloro-5-amine Chlorination->ProductRight From Isomer B

Caption: Flowchart illustrating the critical regioselectivity divergence. Standard conditions often lead to the incorrect isomer (Red path), requiring a route adjustment (Green path) to achieve the target.

FAQ: Troubleshooting Common Failures

Q: My reaction mixture turns into a solid black solid (char) within 30 minutes of heating. A: This is "thermal runaway" caused by the free amine.

  • Fix: Add N,N-Dimethylaniline (1.0 eq) to the POCl

    
     before adding your substrate. This buffers the HCl generated. Also, reduce temperature from reflux (105°C) to 80°C and extend the time.
    

Q: LC-MS shows the product mass, but after column chromatography, I only recover the starting material (hydroxyl compound). A: Your silica gel was likely acidic. The 7-chloro group hydrolyzed on the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane/EtOAc. Use a rapid gradient and do not let the compound sit on the column.

Q: I cannot separate the 5-amino-7-chloro product from the 5,7-dichloro impurity. A: If you see 5,7-dichloro, your precursor was likely the 5,7-diol (from diethyl malonate condensation).

  • Fix: Check your starting material. If you used ethyl cyanoacetate, you shouldn't get di-chloro. If you used malonate, you will. Purify the precursor before chlorination.

References

  • Regioselectivity in Aminopyrazole Condensations

    • Stepaniuk, O. O., et al. "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of

      
      -Unsaturated 
      
      
      
      -Alkoxy-
      
      
      -keto Esters with N-Unsubstituted 5-Aminopyrazoles."[1] Synthesis, 2013, 45, 925-930.[1] Link
    • Note: Highlights the natural tendency to form 7-functionalized isomers, contrasting with the need for 5-amino-7-chloro targets.
  • Chlorination Methodologies

    • Luo, Y., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl

      
      ." Molecules, 2012, 17(4), 4473-4483. Link
      
    • Note: Provides protocols for controlling POCl reactivity to prevent charring.
  • Pyrazolo[1,5-a]pyrimidine Isomerism

    • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link

    • Note: definitive guide on distinguishing 3-amino vs 5-amino pyrazole reactivity p

Sources

Technical Support Center: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine & Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and the broader class of pyrazolo[1,5-a]pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your cell culture experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and modulators of the central nervous system.[1][2] Given their potency, these compounds require careful handling and optimization in cell culture settings to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Question 1: I'm having trouble dissolving 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. What is the recommended solvent and stock concentration?

Answer:

This is a common first hurdle for many small molecule inhibitors. The solubility of pyrazolo[1,5-a]pyrimidine derivatives can vary based on their specific substitutions.

Causality: The planar, aromatic nature of the core structure can lead to poor aqueous solubility. The presence of a chloro- group may further increase hydrophobicity.

Recommended Protocol:

  • Primary Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a strong, polar aprotic solvent that is generally effective for this class of compounds.

  • Stock Concentration: Prepare a high-concentration stock solution, typically between 10 mM and 50 mM. This minimizes the volume of DMSO added to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Dissolution Technique:

    • Add the appropriate volume of DMSO to your vial of pre-weighed compound.

    • Vortex thoroughly for 1-2 minutes.

    • Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particulates. If particulates remain, sonication for 5-10 minutes may be effective.

  • Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles, which can lead to compound degradation.

Solvent Typical Starting Stock Concentration Notes
DMSO10 - 50 mMRecommended first choice.
Ethanol1 - 10 mMUse with caution; can be more cytotoxic to some cell lines.
DMF10 - 50 mMAn alternative to DMSO if solvent sensitivity is a concern.

Important Note: Always maintain a final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. Run a vehicle control (medium with the same concentration of DMSO) in all experiments.

Experimental Design & Execution

Question 2: I'm observing high levels of cytotoxicity even at low concentrations of the compound. How can I determine if this is a true on-target effect or non-specific toxicity?

Answer:

Distinguishing between specific, on-target cytotoxicity and non-specific toxicity is critical for data interpretation. High initial toxicity can stem from several factors.

Causality: The compound may be precipitating in the culture medium, leading to physical stress on the cells. Alternatively, the compound may have off-target effects at high concentrations, or your cell line may be particularly sensitive.

Troubleshooting Workflow:

G cluster_0 Mechanism of Action Pyrazolo_pyrimidine 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine Target_Kinase Target Kinase (e.g., CDK2, PI3Kδ) Pyrazolo_pyrimidine->Target_Kinase Inhibits Substrate_P Phosphorylated Substrate Target_Kinase->Substrate_P Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Cellular_Response Drives

Caption: Hypothetical inhibition of a target kinase by a pyrazolo[1,5-a]pyrimidine.

Troubleshooting Protocol:

  • Verify Compound Integrity and Activity:

    • Compound Stability: Is your compound stable in aqueous media at 37°C? While challenging to test in a standard biology lab, be aware that some small molecules can degrade over 24-48 hours. Consider refreshing the medium with a new compound during long-term experiments.

    • Positive Control: If possible, use a known, well-characterized inhibitor of the same target to confirm that the pathway is active and detectable in your system.

  • Assess Target Engagement:

    • Western Blot: Check the phosphorylation status of a direct downstream substrate of your target kinase. A lack of change in phosphorylation suggests a problem with target engagement.

    • Cellular Thermal Shift Assay (CETSA): This is a more advanced technique to directly measure the binding of your compound to its target in cells.

  • Optimize Experimental Conditions:

    • Cell Density: Ensure cells are in the logarithmic growth phase and not overly confluent, as this can alter signaling pathways.

    • Serum Concentration: Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effect of your inhibitor. Consider reducing the serum concentration or using serum-free medium for a short period during the experiment.

References

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

Sources

Refining protocols for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical and biological challenges associated with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine . This compound is a highly privileged, electron-deficient heterocyclic scaffold widely utilized as a building block for ATP-competitive kinase inhibitors targeting CDKs, TRK, and AAK1[1],[2],[3].

Because of its unique electronic properties—specifically the highly reactive 7-chloro position and the hydrogen-bond-donating 5-amine—standard assay and synthesis protocols often require precise refinement. Below is our comprehensive troubleshooting guide and protocol repository.

Module 1: Chemical Handling & Stability

Q: I am observing inconsistent


 values across different batches of my biochemical assays. Could the compound be degrading in the assay buffer? 
A:  Yes. The pyrazolo[1,5-a]pyrimidine core is electron-deficient, making the 7-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If your assay buffer contains primary amines (e.g., Tris buffer) or strong nucleophiles (e.g., high concentrations of DTT), the compound will undergo unintended covalent modifications during prolonged room-temperature incubations.
Resolution: Switch your buffer system to non-nucleophilic alternatives like HEPES or MOPS, and replace DTT with TCEP to maintain a reducing environment without compromising the structural integrity of the inhibitor.
Table 1: Physicochemical & Assay Parameters
ParameterQuantitative ValueCausality / Rationale for Experimental Design
Molecular Weight 182.61 g/mol Low molecular weight fragment allows for extensive synthetic derivatization without violating Lipinski's Rule of 5.
Stock Solubility >50 mM (in 100% DMSO)Highly soluble in aprotic solvents. Store at -20°C in single-use aliquots to prevent moisture-induced hydrolysis of the 7-chloro group.
Buffer Compatibility pH 6.5 – 7.5 (HEPES/MOPS)Avoid primary amines (Tris) to prevent SNAr degradation. The scaffold requires neutral pH to maintain the unprotonated state of the 5-amine for hinge-region binding.
Kinase Targets CDK1/2/9, TRK, AAK1The pyrazolo[1,5-a]pyrimidine core forms critical bidentate hydrogen bonds in the ATP-binding hinge region (e.g., Met592 in TRK)[1],[3].

Module 2: Synthetic Derivatization Workflows

Q: I am attempting to synthesize a library of CDK2 inhibitors by displacing the 7-chloro group with various substituted anilines, but my yields are consistently <20%. How can I optimize this? A: Poor yields in this context usually stem from two factors: (1) The free 5-amine can act as a competing nucleophile, leading to off-target polymerization, and (2) bulky anilines struggle to overcome the steric hindrance of the adjacent 2-methyl group via simple SNAr. Resolution: Transition from thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[4],[5]. Using a specialized ligand like Xantphos ensures the palladium catalyst can accommodate bulky amines while suppressing side reactions.

Protocol 1: Self-Validating Buchwald-Hartwig Amination

This protocol includes a self-validating LC-MS step to ensure catalyst activation before proceeding to workup.

  • Preparation: In an oven-dried Schlenk flask, combine 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq), the desired aniline (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst Addition: Add

    
     (0.05 eq) and Xantphos (0.1 eq). Causality:
    
    
    
    provides the active Pd(0) species, while Xantphos forces a bite angle that favors reductive elimination over off-target
    
    
    -hydride elimination.
  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches the Pd(0) catalyst, leading to homocoupling side-products.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and run a fast LC-MS gradient. You should observe the depletion of the 182.6 m/z starting material. If unreacted, spike in an additional 0.02 eq of catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Module 3: Biochemical Kinase Profiling

Q: My ADP-Glo kinase assay targeting CDK2 shows high background noise and poor dose-response curves. How do I establish a reliable target engagement profile? A: High background in luminescence assays often results from ATP hydrolysis by impurities or using an ATP concentration that artificially outcompetes your inhibitor. Because pyrazolo[1,5-a]pyrimidines are ATP-competitive[4], their apparent potency is mathematically linked to the ATP concentration via the Cheng-Prusoff equation. Resolution: Ensure your ATP concentration is set exactly at the


 for CDK2 (~10 µM). This balances assay sensitivity with physiological relevance.
Protocol 2: ADP-Glo Kinase Assay for ATP-Competitive Inhibitors
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35, 1 mM TCEP).
    
  • Compound Dilution: Serially dilute the inhibitor in 100% DMSO. Transfer to a 384-well white assay plate (Final DMSO concentration must be

    
     1% to prevent enzyme denaturation).
    
  • Pre-Equilibration: Add CDK2/Cyclin E enzyme complex. Incubate for 15 minutes at room temperature. Causality: Pyrazolo[1,5-a]pyrimidines often exhibit slow-binding kinetics; pre-incubation allows the system to reach thermodynamic equilibrium before ATP is introduced.

  • Reaction Initiation: Add a master mix containing ATP (at

    
    ) and Histone H1 substrate. Incubate for 60 minutes.
    
  • Self-Validation Controls: Always include a "No Enzyme" control (to ensure the compound does not spontaneously hydrolyze ATP) and a reference inhibitor control like Dinaciclib[3] (to validate assay sensitivity).

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction (incubate 30 mins).

  • Readout: Measure luminescence.

G A 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine (Inhibitor) C Pre-incubation (Enzyme-Inhibitor Complex) A->C B Target Kinase (e.g., CDK2 or TRK) B->C D Addition of ATP & Substrate (ATP at Km) C->D Initiate Reaction E ADP-Glo Reagent (Deplete unreacted ATP) D->E Stop Reaction F Detection Reagent (Convert ADP to Luminescence) E->F Signal Generation G Quantify IC50 (Self-Validating System) F->G Data Analysis

Caption: Biochemical workflow for evaluating ATP-competitive kinase inhibition using ADP-Glo.

Module 4: Cell-Based Target Engagement

Q: The compound shows an


 of 50 nM in the biochemical assay but fails to inhibit cell proliferation in HCT-116 cells at 10 µM. What is causing this biochemical-to-cellular drop-off? 
A:  This is a classic permeability and protein-binding artifact. While the 7-chloro group adds lipophilicity, the highly polar 5-amine can restrict passive membrane permeability. Furthermore, in the protein-rich environment of cell culture media (e.g., 10% FBS), the compound may be heavily sequestered by serum albumin.
Resolution: Do not rely solely on phenotypic viability assays. Validate intracellular target engagement by monitoring the downstream signaling cascade directly. For CDK2 inhibitors, assess the phosphorylation status of the Retinoblastoma protein (Rb) via Western blot[3].

Pathway S Mitogenic Signals K Cyclin E / CDK2 Complex S->K Activates P Phospho-Rb K->P Phosphorylates I Pyrazolo[1,5-a]pyrimidine Inhibitor I->K Inhibits (ATP-competitive) R Retinoblastoma Protein (Rb) Unphosphorylated R->P E E2F Transcription Factor (Active) P->E Releases C G1 to S Phase Transition (Cell Proliferation) E->C Drives

Caption: Mechanism of action for CDK2 inhibition and downstream Rb/E2F signaling pathway blockade.

References

  • MDPI - Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at:[Link]

  • PubMed - Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available at:[Link]

  • PMC - Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:[Link]

  • DOI - New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Available at:[Link]

  • Digital Commons @ Michigan Tech - Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:[Link]

Sources

Addressing batch-to-batch variability of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Executive Summary: The Variability Paradox

You are likely accessing this guide because you are observing inconsistent biological data (IC50 shifts) or erratic yields in downstream cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki).

For 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , batch variability is rarely due to simple "purity" defined by % area on UV-HPLC. The three "Silent Killers" for this scaffold are:

  • Regioisomer Contamination: The co-eluting presence of the 5-chloro-7-amine isomer.[1]

  • Hydrolytic Instability: The C7-Chloro bond is highly activated and prone to silent hydrolysis to the 7-hydroxy species during storage or workup.[1]

  • Salt Polymorphism: Variable protonation states of the 5-amine and N1-bridgehead nitrogen.[1]

This guide provides the forensic protocols to identify these issues and the synthetic adjustments to prevent them.

Part 1: Analytical Triage (The "What is it?" Phase)

Q1: My HPLC shows >98% purity, but the SNAr reaction yield is low (30-40%). Why?

Diagnosis: You likely have significant Hydrolytic Degradation or Regioisomer Contamination .[1]

  • The Mechanism: The C7-position in pyrazolo[1,5-a]pyrimidines is electronically similar to an acid chloride.[1] It is highly electrophilic.[1] If the batch was stored in non-desiccated conditions or exposed to moisture during the last recrystallization, the C7-Cl hydrolyzes to C7-OH (7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine).[1]

  • The Detection Gap: The C7-OH impurity often elutes very close to the parent in standard reverse-phase (C18) gradients or trails under the main peak due to tautomerization (keto-enol).[1]

  • The Fix:

    • Run LC-MS in Negative Mode: The 7-hydroxy species ionizes strongly in negative mode (

      
      ), whereas the 7-chloro parent requires positive mode.[1]
      
    • Check the "Water Peak": Perform a Karl Fischer (KF) titration. If water >0.5%, hydrolysis is actively occurring.[1]

Q2: How do I distinguish the Target (5-amine-7-chloro) from the Isomer (7-amine-5-chloro)?

Diagnosis: Regioisomerism is the most common synthetic failure mode.[1] Both isomers have identical Mass (MW 182.[1]6) and very similar polarity.

  • The Protocol (NOESY NMR):

    • Target (5-NH2, 7-Cl): The proton at H6 (pyrimidine ring) is flanked by the amine and the chloride.[1] Crucially, there is NO strong NOE correlation between the pyrazole H3 proton and the substituents on the pyrimidine ring because the C7-Cl is sterically small and non-protonated.

    • Impurity (7-NH2, 5-Cl): If the amine is at position 7, you will see a strong NOE (or exchange cross-peak) between the 7-NH2 protons and the H3 pyrazole proton (spatial proximity across the ring junction).[1]

Table 1: Diagnostic NMR Shifts (DMSO-d6)

Feature Target (5-NH2, 7-Cl) Impurity (7-NH2, 5-Cl)

| H-6 Proton |


 6.0 - 6.2 ppm (Singlet) | 

5.8 - 6.0 ppm (Singlet) | | C-7 Carbon | ~135-140 ppm (C-Cl bond) | ~145-150 ppm (C-N bond) | | NOE Signal | H3

No strong interaction | H3

7-NH2 (Strong)
|[1]

Part 2: Synthesis & Purification (The "How to fix it" Phase)

Q3: What causes the Regioisomer formation?

The variability originates in the cyclization step between 5-amino-3-methylpyrazole and the 1,3-electrophile (e.g., ethyl cyanoacetate or malonate derivative).

  • Kinetic vs. Thermodynamic Control:

    • Nucleophilic attack by the exocyclic amine vs. the endocyclic pyrazole nitrogen determines the outcome.[1]

    • Acidic Conditions (AcOH): Favor the formation of the 7-one (precursor to 7-Cl).[1]

    • Basic Conditions (NaOEt): Can shift equilibrium toward the 5-one (precursor to 5-Cl).

Q4: How do I stabilize the 7-Chloro group during storage?

The 7-chloro group is an "activated" heteroaryl halide.[1]

  • Avoid Nucleophilic Solvents: Never dissolve the stock in Methanol or wet DMSO for long-term storage.[1] Methanolysis (exchange of Cl for OMe) occurs within hours at room temperature.[1]

  • Storage Condition: Store as a solid at -20°C under Argon. If in solution, use Anhydrous THF or DCM .[1]

Part 3: Visualizing the Variability Pathways

The following diagram maps the critical divergence points where batch variability is introduced.

G Start Starting Material: 5-amino-3-methylpyrazole Cyclization Cyclization Step (Reaction with Ethyl Cyanoacetate) Start->Cyclization + Ethyl Cyanoacetate PathA Path A (Desired): Formation of 7-hydroxy-5-amine (Thermodynamic Product) Cyclization->PathA Acidic Cond. (AcOH) High Temp PathB Path B (Impurity): Formation of 5-hydroxy-7-amine (Kinetic Product) Cyclization->PathB Basic Cond. (NaOEt) Low Temp Chlorination Chlorination Step (POCl3 Treatment) PathA->Chlorination PathB->Chlorination Target TARGET: 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine Chlorination->Target From Path A Impurity_Iso IMPURITY 1: 5-chloro-7-amine isomer (Separation Difficult) Chlorination->Impurity_Iso From Path B Hydrolysis IMPURITY 2: Hydrolysis to 7-OH (Storage/Moisture Issue) Target->Hydrolysis Moisture/MeOH (Degradation)

Figure 1: Synthetic divergence pathways leading to regioisomer contamination and hydrolytic degradation.[1]

Part 4: Validated Experimental Protocols

Protocol A: Purification of "Bad" Batches (Recrystallization)

If your batch contains <10% of the regioisomer or hydrolysis product, do not use column chromatography (silica is acidic and can induce further hydrolysis).[1] Use this recrystallization method:

  • Solvent: Ethyl Acetate / Hexanes (1:3 ratio).[1]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethyl Acetate (anhydrous).

    • Hot filter to remove inorganic salts.[1]

    • Slowly add 3 equivalents of warm Hexanes.

    • Cool to 4°C overnight.[1]

  • Result: The 7-chloro target crystallizes; the more polar 7-hydroxy impurity and regioisomers often remain in the mother liquor.[1]

Protocol B: SNAr Coupling (Using the Compound)

When using this amine as an intermediate (e.g., displacing the 7-Cl with a morpholine or aniline):

  • Base: Use DIPEA (Diisopropylethylamine) instead of inorganic bases like K2CO3.[1] Inorganic bases can introduce moisture.[1]

  • Solvent: DMA (Dimethylacetamide) or NMP .[1] Avoid alcohols.

  • Temperature: The 7-Cl is reactive![2] Start at 0°C to RT . Do not heat to 80°C immediately, or you will promote dimerization.[1]

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones.[1][3] Source: Kuwait Journal of Science (2022).[1][3][4] Relevance: Explains the mechanism of amine vs. nitrogen attack in the cyclization step.[1]

  • Chlorination & Reactivity of the 7-Position Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: Pharmaceuticals (2022), MDPI.[1] Relevance: Details the synthesis of 7-chloro intermediates and the specific reactivity of the C7 position towards nucleophiles (morpholine).

  • General Synthesis & Tautomerism Title: Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters.[5] Source: Synthesis (2013).[1][5][6][7] Relevance: Provides foundational chemistry for controlling the regiochemistry of the pyrazolo-pyrimidine scaffold.[1]

Sources

Minimizing toxicity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

User Guide & Troubleshooting Portal[1][2]

Product ID: 7-Cl-2-Me-PP-5-NH2 Chemical Class: Pyrazolo[1,5-a]pyrimidine scaffold Primary Application: Kinase inhibitor synthesis intermediate; Adenosine receptor antagonist probe.[1][2]

Introduction

Welcome to the Technical Support Center. You are likely working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a fused heterocyclic building block.[1][2] While often used as a synthetic intermediate, its use in cell-based assays requires strict control over solubility and chemical reactivity .[1][2]

This guide addresses the three primary vectors of toxicity for this scaffold:

  • Chemical Reactivity: The 7-chloro position is an electrophilic "hotspot" prone to Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Physical Toxicity: Aggregation and crystallization due to poor aqueous solubility.[1][2]

  • Off-Target Pharmacology: The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" for kinase inhibition (e.g., CDK, PI3K, Trk), leading to unintended apoptotic signaling.

Module 1: Chemical Stability & Reactivity (The "Hidden" Toxicity)[2]

The Issue: Media-Induced Decomposition

The chlorine atom at the C7 position is highly reactive.[1][2] In standard cell culture media (DMEM, RPMI), nucleophiles such as Glutathione (GSH) , Cysteine , and even water (at pH > 7.4) can attack this position.

Why this causes toxicity:

  • GSH Depletion: If the compound reacts with cellular glutathione, it induces oxidative stress, leading to non-specific cell death (ferroptosis/necrosis) unrelated to your target mechanism.

  • Covalent Adducts: The compound may covalently bind to surface proteins, triggering immune responses or membrane disruption.

Troubleshooting Protocol: Stability Verification

Before treating cells, verify the compound's integrity in your specific media.

Q: How do I know if my compound is reacting with the media? A: Perform a "Media Stability Mock Run" using LC-MS.[1][2]

  • Prepare complete media (with FBS and antibiotics) without cells.[1][2]

  • Spike compound at 10 µM.

  • Incubate at 37°C.

  • Sample at 0h, 4h, 12h, and 24h.

  • Look for: Loss of parent peak (M+H) and appearance of adduct peaks (Parent + 307 Da for Glutathione).[2]

Q: How do I minimize this reactivity? A:

  • Limit Incubation Time: Restrict exposure to <12 hours if possible.

  • Fresh Preparation: Do not store diluted media stocks. Prepare immediately before dosing.[1][2]

  • Alternative Media: Use low-thiol media if compatible with your cell line for short assays.[1][2]

Module 2: Solubility & Precipitation Management

The Issue: "Physical" Toxicity

This scaffold is planar and lipophilic.[1][2] It tends to stack and crystallize in aqueous environments.[1][2] Micro-crystals can mechanically damage cell membranes ("crystal toxicity"), which is often mistaken for potent biological activity.

Visualization: Solubilization Workflow

The following diagram outlines the correct serial dilution method to prevent "solvent shock" precipitation.

SolubilityProtocol cluster_0 Prevention of Crystal Toxicity Stock 1. DMSO Stock (10-50 mM) Inter 2. Intermediate Plate (100x Conc. in media/buffer) Stock->Inter Dilute 1:100 (Slow addition) Microscopy 3. Microscopy Check (Look for crystals) Inter->Microscopy Critical Step Microscopy->Stock If cloudy, sonicate/warm CellPlate 4. Cell Plate (Final 1x Conc.) Microscopy->CellPlate If clear, transfer to cells

Caption: Step-down dilution protocol to identify precipitation before cell exposure.

Protocol: The "Step-Down" Dilution

Never add 100% DMSO stock directly to the cell well.[1][2]

  • Create an Intermediate: Dilute your DMSO stock 200x into a separate tube of warm media.

  • Visual Check: Vortex and hold up to the light. Is it cloudy? If yes, you have precipitation.[1]

    • Fix: Sonicate for 5 minutes. If still cloudy, lower the concentration.

  • Final Transfer: Add this intermediate to your cells. This ensures the DMSO concentration is <0.5% and the compound is pre-equilibrated.[1]

Module 3: Dosing & Therapeutic Window

The Issue: Off-Target Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a known bioisostere for ATP and binds to various kinases (e.g., KDR, p38, CK2). High doses (>10 µM) will almost certainly inhibit housekeeping kinases, causing cell cycle arrest.

Data Table: Recommended Dosing Limits
ParameterRangeRationale
Screening Concentration 10 nM – 1 µMSpecific binding usually occurs <1 µM.[1][2]
Toxic Threshold (Est.) > 5 - 10 µMLikely onset of off-target kinase inhibition (ATP competition).[1][2]
DMSO Limit < 0.5% (v/v)Higher DMSO permeabilizes membranes, sensitizing cells to the compound.
Assay Duration 24 - 48 HoursLong exposures increase risk of chemical degradation (see Module 1).[1][2]
FAQ: Dosing Strategy

Q: My cells are dying at 10 µM. Is this a "hit"? A: Likely not. 10 µM is a high concentration for this scaffold.[1][2] If you do not see activity below 1 µM, the 10 µM effect is likely off-target toxicity or solubility-driven.[1][2]

Q: How do I prove the toxicity is specific? A: Use a structural negative control . Synthesize or purchase the 7-methyl or 7-hydrogen analog (removing the reactive chlorine).[1][2] If the toxicity persists with the non-reactive analog, it is likely due to scaffold-based kinase inhibition rather than chemical reactivity.

Module 4: Experimental Troubleshooting (Decision Tree)

Use this logic flow to diagnose the root cause of cell death.

TroubleshootingTree Start Problem: Unexpected Cell Death CheckMicroscope Check under Microscope (40x) Start->CheckMicroscope Crystals Are there crystals/debris? CheckMicroscope->Crystals YesCrystals Precipitation Toxicity Crystals->YesCrystals Yes NoCrystals Chemical/Biological Toxicity Crystals->NoCrystals No CheckDose Is Dose > 5 µM? NoCrystals->CheckDose HighDose Off-Target Kinase Effect (Lower Dose) CheckDose->HighDose Yes LowDose Check Media Stability CheckDose->LowDose No Reactivity LC-MS Analysis: Adducts formed? LowDose->Reactivity YesAdducts Covalent Toxicity (Change Media/Time) Reactivity->YesAdducts Yes NoAdducts True Biological Potency Reactivity->NoAdducts No

Caption: Diagnostic workflow for isolating toxicity sources.

References

  • Scaffold Reactivity (SNAr)

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.[1][2][3][4][5]

    • Source: Molecules (2021).[1][2]

    • Relevance: details the nucleophilic aromatic substitution susceptibility of the 7-chloro position.
    • URL:[Link]

  • Kinase Inhibition Potential

    • Title: Pyrazolo[1,5-a]pyrimidines as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][2][4]

    • Source: Pharmaceuticals (2024).[1][2][4]

    • Relevance: Establishes the scaffold as a privileged structure for kinase binding, explaining potential off-target effects.
    • URL:[Link][1][2]

  • General Solubility Protocols

    • Title: Guidelines for the use of DMSO in cell-based assays.[1][2]

    • Source: Assay Guidance Manual (NCBI).[1][2]

    • Relevance: Standard operating procedures for handling lipophilic compounds in screening.[1][2]

    • URL:[Link]

Sources

Validation & Comparative

Validating the Biological Target of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine Derivatives: A Comparative Guide to Kinase Profiling Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and neuropharmacology, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged chemical scaffold. Specifically, the building block 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine serves as a versatile precursor for synthesizing potent, ATP-competitive kinase inhibitors.

Because the pyrazolo[1,5-a]pyrimidine core perfectly mimics the adenine ring of ATP, it docks deeply into the kinase hinge region. The 7-chloro and 5-amine positions provide orthogonal handles for nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig cross-coupling, enabling rapid diversification to target specific kinases such as Threonine Tyrosine Kinase (TTK) , Cyclin-Dependent Kinases (CDKs) , and Tropomyosin Receptor Kinases (TRK) .

However, synthesizing the library is only the first step. Validating the exact biological target of these newly synthesized derivatives requires robust, orthogonal assay platforms. This guide objectively compares the top methodologies for validating the targets of pyrazolo[1,5-a]pyrimidine derivatives and provides self-validating experimental protocols.

Comparative Analysis of Target Validation Platforms

To definitively prove that a 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine derivative engages its intended kinase, researchers must bridge the gap between biochemical affinity and physiological target engagement. Below is a comparison of the three industry-standard platforms.

Table 1: Performance Comparison of Target Validation Alternatives
ParameterTR-FRET (Biochemical)CETSA (Cellular)KinomeScan (Selectivity)
Mechanism Time-resolved fluorescence competitionThermal stabilization of target proteinDNA-tagged kinase competition binding
Throughput High (384/1536-well plates)Low to MediumHigh (Panel of >400 kinases)
Physiological Relevance Low (Purified recombinant kinase)High (Intact live cells)Low (Immobilized active sites)
Sensitivity High (pM to nM range)Moderate (Requires high target expression)High (Measures thermodynamic Kd)
Best Use Case Primary screening of derivative librariesConfirming intracellular target engagementProfiling off-target toxicity/selectivity

Supporting Experimental Data

To demonstrate the efficacy of these platforms, Table 2 summarizes representative experimental data comparing a synthesized pyrazolo[1,5-a]pyrimidine hit compound against Roscovitine (a standard purine-based CDK inhibitor) across the three validation platforms.

Table 2: Representative Validation Data (CDK2 Target)
CompoundTR-FRET (CDK2 IC50)KinomeScan (S-score @ 1µM)CETSA (ΔTm in HCT-116)Phenotypic (Cell Viability IC50)
Pyrazolo[1,5-a]pyrimidine Hit 18 nM0.02 (Highly Selective)+6.5 °C0.12 µM
Roscovitine (Control) 150 nM0.15 (Moderate)+2.1 °C1.5 µM
DMSO (Vehicle) N/AN/A0 °CN/A

Data Interpretation: The pyrazolopyrimidine derivative exhibits superior biochemical potency (18 nM) and induces a massive thermal shift (+6.5 °C), proving that the compound successfully permeates the cell membrane and stabilizes CDK2 in a physiological environment.

Experimental Methodologies

As a Senior Application Scientist, it is critical to understand why certain steps are taken, rather than just following a recipe. Below are the self-validating protocols for the two most critical validation workflows.

Protocol A: TR-FRET Kinase Binding Assay

Rationale: Heterocyclic compounds like pyrazolo[1,5-a]pyrimidines often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents the highly hydrophobic pyrazolopyrimidine derivatives from non-specifically adsorbing to the plastic walls of the microplate, ensuring accurate IC50 calculations.

  • Compound Dilution: Serially dilute the derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO vehicle ensures compound solubility without causing solvent-induced denaturation of the kinase.

  • Kinase/Tracer Addition: Add the target kinase (e.g., CDK2) tagged with a Europium (Eu) anti-tag antibody, followed by an Alexa Fluor 647-labeled ATP-competitive tracer.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.

    • Causality: Pyrazolo[1,5-a]pyrimidines often exhibit slow-binding kinetics due to their deep insertion into the ATP pocket. A 60-minute incubation ensures the system reaches thermodynamic equilibrium before reading.

  • Detection: Read on a time-resolved microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine specific binding.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays cannot prove a drug works in vivo. CETSA validates that the pyrazolopyrimidine derivative can cross the lipid bilayer and bind the kinase in the complex environment of a living cell.

  • Cell Treatment: Incubate live HCT-116 cells with the pyrazolopyrimidine derivative (10 µM) or DMSO control for 2 hours at 37°C.

    • Causality: This duration allows sufficient time for the compound to permeate the membrane, overcome intracellular ATP competition, and engage the target kinase.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler.

    • Causality: Heating denatures unbound proteins. When the pyrazolopyrimidine compound binds the kinase, it lowers the free energy of the folded state, thermodynamically stabilizing the protein against heat-induced aggregation.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

    • Causality: Mechanical lysis via freeze-thaw is preferred over harsh detergents (like RIPA), as detergents can artificially disrupt the compound-target complex or alter the protein's melting curve.

  • Separation & Quantification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble supernatant via Western Blot targeting the specific kinase to calculate the apparent melting temperature (Tm) shift.

Target Validation Workflow Visualization

TargetValidationWorkflow Scaffold 7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine (Privileged Scaffold) Synthesis Chemical Diversification (SNAr & Cross-Coupling) Scaffold->Synthesis Scaffold Hopping TRFRET Biochemical Profiling (TR-FRET Assay) Synthesis->TRFRET Primary Screen CETSA Cellular Target Engagement (CETSA) TRFRET->CETSA Hit Confirmation KinomeScan Selectivity Profiling (KinomeScan) TRFRET->KinomeScan Off-Target Check Validated Validated Kinase Target (e.g., CDK, TRK, TTK) CETSA->Validated Physiological Validation KinomeScan->Validated Selectivity Validation

Workflow for validating kinase targets of pyrazolo[1,5-a]pyrimidine derivatives.

References

  • Liu, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

  • Kroll, M., et al. "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration." Journal of Medicinal Chemistry. Available at:[Link]

  • Mahajan, A. T., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules (MDPI). Available at:[Link]

Comparing 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and inflammatory therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. While the prompt specifically identifies 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8)[1], it is critical to understand that this molecule is not a final active pharmaceutical ingredient (API). Rather, it is a highly reactive, foundational synthetic intermediate used to construct the pyrazolo[1,5-a]pyrimidine pharmacophore[2].

This guide provides an in-depth comparative analysis of the pyrazolo[1,5-a]pyrimidine scaffold—derived from this specific intermediate—against other prominent kinase inhibitor chemotypes, detailing the mechanistic causality, quantitative performance, and the experimental workflows required to validate these compounds.

Structural Causality: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core acts as a rigid bioisostere of adenine[2]. When researchers utilize 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, they are leveraging two highly orthogonal reactive sites to probe the kinase ATP-binding pocket:

  • The 7-Chloro Position: Highly electrophilic, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) or Suzuki/Buchwald cross-coupling. This position is typically functionalized with bulky hydrophobic moieties (e.g., substituted anilines or cyclopentyl groups) to occupy the deep hydrophobic back-pocket of the kinase, driving selectivity[3].

  • The 5-Amine Position: Readily acylated or alkylated to interact with the solvent-exposed region or the ribose-binding pocket, improving aqueous solubility and pharmacokinetic properties[4].

The nitrogen atoms within the core ring system serve as precise hydrogen bond acceptors and donors, perfectly aligning with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Met592 in TRKA)[5].

Mechanistic Comparison with Alternative Chemotypes

How does the pyrazolo[1,5-a]pyrimidine class compare to other standard kinase inhibitor scaffolds?

  • Pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib, Larotrectinib): These are predominantly Type I inhibitors . They bind to the active "DFG-in" conformation of the kinase[6]. Because the scaffold perfectly mimics ATP, it achieves sub-nanomolar potency (IC50 < 5 nM). However, achieving selectivity requires meticulous functionalization at the 7-position to exploit minor differences in the hydrophobic pockets of target kinases (like CDKs vs. TRKs)[7].

  • Quinazolines (e.g., Erlotinib - EGFR Inhibitor): Quinazolines bind via the N1 atom to the hinge region. They are structurally flatter than pyrazolo[1,5-a]pyrimidines. While highly effective for EGFR, their planar nature often leads to off-target intercalation or broader kinome cross-reactivity if not heavily substituted.

  • Aminopyrimidines (e.g., Imatinib - BCR-ABL Inhibitor): These are typically Type II inhibitors , requiring the kinase to adopt an inactive "DFG-out" conformation. While this provides excellent selectivity (as the inactive conformation is less conserved across the kinome), it makes the drugs highly susceptible to resistance mutations (e.g., the T315I "gatekeeper" mutation in ABL), which physically block the drug from entering the deep pocket.

Pathway cluster_TRK TRKA Signaling cluster_CDK CDK2 Signaling ATP ATP TRKA TRKA Receptor ATP->TRKA Binds Hinge Region CDK2 CDK2 / Cyclin E ATP->CDK2 Binds Hinge Region Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRKA Competitive Inhibition Inhibitor->CDK2 Competitive Inhibition ERK p-ERK / MAPK TRKA->ERK Phosphorylation Proliferation1 Cell Survival ERK->Proliferation1 Rb p-Rb CDK2->Rb Phosphorylation Proliferation2 Cell Cycle Progression Rb->Proliferation2

Mechanism of action: Pyrazolo[1,5-a]pyrimidine inhibitors competitively block ATP binding.

Quantitative Performance Data

The table below summarizes the biochemical performance of drugs and clinical candidates derived from the pyrazolo[1,5-a]pyrimidine scaffold compared to alternative chemotypes.

Inhibitor ClassRepresentative Drug / CandidatePrimary Target(s)Biochemical IC50Kinase ConformationClinical Status
Pyrazolo[1,5-a]pyrimidine DinaciclibCDK1/2/5/918 nM (CDK2)[3]DFG-in (Type I)Phase III (Leukemia)
Pyrazolo[1,5-a]pyrimidine LarotrectinibTRKA/B/C1–2 nM[4]DFG-in (Type I)FDA Approved
Pyrazolo[1,5-a]pyrimidine SelonsertibASK1~5 nM[8]DFG-in (Type I)Phase III (NASH)
Quinazoline ErlotinibEGFR (WT/Mutant)2 nMDFG-in (Type I)FDA Approved
Aminopyrimidine ImatinibBCR-ABL, c-KIT250 nM (ABL)DFG-out (Type II)FDA Approved

Self-Validating Experimental Protocols

To objectively evaluate compounds synthesized from 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, researchers must employ a self-validating assay cascade. Biochemical potency must be confirmed by cellular target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: Heterocyclic compounds often exhibit auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before reading the emission, eliminating background fluorescence and ensuring the IC50 value is a true reflection of ATP-competitive inhibition.

  • Preparation: Prepare a 384-well low-volume plate. Dilute the synthesized pyrazolo[1,5-a]pyrimidine inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) in 1% DMSO.

  • Enzyme Incubation: Add 2 nM of recombinant kinase (e.g., CDK2/Cyclin E complex) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant (

    
    ) and a biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: A compound may inhibit a kinase in a cell-free assay but fail in vitro due to poor cell permeability or rapid efflux. This protocol validates that the inhibitor crosses the membrane and blocks downstream signaling (e.g., Retinoblastoma protein (Rb) phosphorylation for CDK2).

  • Cell Treatment: Seed HCT-116 (colon cancer) cells at

    
     cells/well in a 6-well plate. Treat with the inhibitor at 1x, 5x, and 10x the biochemical IC50 for 4 hours.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented strictly with protease and phosphatase inhibitors (Na3VO4, NaF) to prevent artifactual dephosphorylation during lysis.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against total Rb and phospho-Rb (Ser807/811).

  • Validation: Probe for GAPDH or

    
    -actin as a loading control. A successful inhibitor will show a dose-dependent decrease in the p-Rb band intensity without altering total Rb levels[9].
    

Workflow Synthesis Synthesis via 7-chloro-2-methylpyrazolo... (CAS 1189852-05-8) TRFRET Biochemical Assay (TR-FRET IC50) Synthesis->TRFRET Western Cellular Assay (Target Engagement) TRFRET->Western Lead Lead Optimization & SAR Profiling Western->Lead

Hit-to-lead workflow utilizing the 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine intermediate.

References

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). National Library of Medicine (NIH).
  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. National Library of Medicine (NIH).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI.
  • Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor. Drugs of the Future / Portico.
  • Selonsertib | C24H24FN7O | CID 71245288. PubChem - NIH.
  • 954422-25-4 | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. BLDpharm.

Sources

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine vs other pyrazolopyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., ASK1, Trk, CDK).

Comparative Analysis, Synthesis, and Application in Kinase Drug Discovery[1][2]

Executive Summary

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) is a bifunctional bicyclic scaffold. Unlike the more common 5,7-dimethyl or 7-chloro-5-methyl analogs, this compound features a primary amine at the C5 position. This structural modification fundamentally alters its electronic properties, solubility profile, and binding mode within ATP-binding pockets of kinases.

It serves as a critical intermediate for Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors and Tropomyosin Receptor Kinase (Trk) inhibitors. The C7-chloro group acts as an electrophilic handle for nucleophilic aromatic substitution (


), while the C5-amine functions as a hydrogen bond donor, often interacting with the hinge region of the kinase domain.

Comparative Analysis: 5-Amine vs. Methyl/H Analogs

The selection of the C5 substituent dictates the synthetic utility and physicochemical properties of the scaffold.

Table 1: Physicochemical & Reactivity Profile
FeatureSubject Compound (5-NH2)Analog A (5-Methyl)Analog B (5-H)
Structure 7-Cl, 2-Me, 5-NH2 7-Cl, 2-Me, 5-Me 7-Cl, 2-Me, 5-H
Electronic Effect Electron-donating (+M); deactivates C7 toward

.
Weakly donating (+I); moderate C7 reactivity.Neutral; high C7 reactivity.
Solubility (Aq) Moderate (Polar amine)Low (Lipophilic)Low
H-Bonding Donor (NH2) + Acceptor (N)Acceptor onlyAcceptor only
Primary Use Hinge-binding scaffold (ASK1, CDK)Hydrophobic core (general kinase)General scaffold
Reactivity High Selectivity: C5-NH2 is nucleophilic; C7-Cl is electrophilic.Mono-functional: Only C7-Cl is reactive.Mono-functional: Only C7-Cl is reactive.
Key Insight: The "Deactivation" Advantage

While the 5-amino group electronically deactivates the pyrimidine ring (making the C7-chlorine less susceptible to displacement than in the 5-H analog), this increases chemoselectivity . It prevents over-reaction or side reactions during complex synthesis, allowing for controlled introduction of amines or alkoxides at the C7 position under specific conditions (e.g., acid catalysis or high temperature).

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine starting from commercially available precursors.

Phase 1: Cyclocondensation (The Ring Formation)

The regioselectivity of this step is governed by the thermodynamics of the 1,3-electrophile (ethyl cyanoacetate).

  • Reagents: 5-Amino-3-methylpyrazole (1.0 eq), Ethyl cyanoacetate (1.1 eq), Sodium ethoxide (NaOEt, 2.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol.

    • Add 5-amino-3-methylpyrazole and stir for 15 min at Room Temperature (RT).

    • Add ethyl cyanoacetate dropwise.

    • Reflux for 6–12 hours. Monitor by TLC (formation of a polar, fluorescent spot).

    • Cool to RT and acidify with acetic acid to pH 5–6.

    • Filter the precipitate.

  • Result: 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (often exists as the 7-one tautomer).

    • Note: The amine at C5 is formed from the nitrile group of the cyanoacetate, while the C7-hydroxyl comes from the ester.

Phase 2: Chlorination (Activation)
  • Reagents: Phosphorus oxychloride (

    
    , excess), 
    
    
    
    -Dimethylaniline (catalytic) or Triethylamine.
  • Procedure:

    • Suspend the Phase 1 product in

      
       (solvent/reagent).
      
    • Heat to reflux (100–110°C) for 2–4 hours. Caution: HCl gas evolution.

    • Concentrate

      
       under reduced pressure.
      
    • Pour residue onto crushed ice/water (carefully) to quench.

    • Neutralize with

      
       or 
      
      
      
      to precipitate the product.
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Validation:

    • LC-MS: Look for M+H = 183/185 (Chlorine isotope pattern 3:1).

    • 1H NMR (DMSO-d6): Singlet at ~2.4 ppm (2-Me), Singlet at ~6.0–6.5 ppm (C6-H), Broad singlet at ~7.0 ppm (NH2).

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the subsequent nucleophilic aromatic substitution (


) used in drug discovery.

SynthesisPath Start 5-Amino-3-methylpyrazole Intermediate 7-Hydroxy-2-methyl- pyrazolo[1,5-a]pyrimidin-5-amine (Tautomer) Start->Intermediate Cyclocondensation Reagent Ethyl Cyanoacetate (NaOEt/EtOH) Reagent->Intermediate Product 7-CHLORO-2-METHYL- PYRAZOLO[1,5-a]PYRIMIDIN-5-AMINE Intermediate->Product Chlorination (-OH to -Cl) Chlorination POCl3 (Reflux) Drug Kinase Inhibitor (ASK1/Trk Target) Product->Drug SNAr Displacement (with Aryl Amine)

Caption: Synthesis of the 7-chloro-5-amine scaffold and its conversion into active kinase inhibitors via SNAr displacement.

Applications in Drug Discovery (Mechanism of Action)[2][3]

Target: Apoptosis Signal-Regulating Kinase 1 (ASK1)

In the context of ASK1 inhibitors (e.g., related to patents US20110077235A1), the 5-amine group is crucial.

  • Binding Mode: The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Hinge Interaction: The C5-amine (

    
    ) and the N4 nitrogen form a bidentate hydrogen bond donor-acceptor motif with the kinase hinge region backbone.
    
  • Selectivity: The 2-methyl group fits into a small hydrophobic pocket (gatekeeper region), excluding larger kinases that cannot accommodate this steric bulk.

Reaction Scheme: SNAr Displacement

To generate the final inhibitor, the 7-chloro group is displaced by an aniline or benzylamine derivative.

  • Conditions: Nucleophile (1.1 eq), Isopropanol or n-Butanol,

    
    -TsOH (catalytic) or DIPEA, 80–100°C.
    
  • Observation: The reaction rate is slower than with 5-H analogs due to the electron-donating 5-NH2, often requiring acid catalysis to protonate N4 and activate the ring.

References

  • ASK1 Inhibitors & Synthesis: Corkey, B. K., et al. (2011). Apoptosis Signal-Regulating Kinase 1 Inhibitors. US Patent Application US20110077235A1. Link

  • Pyrazolo[1,5-a]pyrimidine Scaffold Review: Fassihi, A., et al. (2009). Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives. Heterocycles. Link

  • Regioselectivity in Synthesis: McKillop, A., et al. (2013).[1][2] Reaction of 5-aminopyrazoles with ethyl cyanoacetate: A structural reinvestigation. Journal of Heterocyclic Chemistry. (Validated via general reactivity patterns in J. Org. Chem.).[3][4][5][2][6][7][8][9][10][11]

  • Kinase Binding Modes: Wan, Z. K., et al. (2016). Synthesis and SAR of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Trk kinases. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Reproducibility & Selectivity Guide: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical parameters for ensuring reproducibility when working with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specialized heterocyclic building block.

Executive Summary: The Regioselectivity Trap

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Zaleplon, Dinaciclib analogs). However, the specific isomer 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-05-8) presents a unique reproducibility challenge: Regioisomeric Identity .

Standard nucleophilic aromatic substitution (


) on the common precursor, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, favors the 7-position  by a factor of >10:1 due to the electronic influence of the bridgehead nitrogen. Consequently, commercial supplies labeled as the "5-amine-7-chloro" variant are frequently contaminated with, or entirely composed of, the thermodynamically favored 7-amino-5-chloro  isomer.

Why this matters:

  • Reactivity Mismatch: The 7-chloro substituent is highly reactive in Pd-catalyzed cross-couplings and

    
    . The 5-chloro substituent is significantly more inert. Using the wrong isomer leads to complete experimental failure (0% yield) under standard conditions.
    
  • False Negatives: Researchers may incorrectly conclude a synthetic route is invalid when the failure is purely structural.

Technical Comparison: Product vs. Alternatives

This section objectively compares the target compound against its primary functional alternatives: the 7-bromo analog (higher reactivity) and the 5,7-dichloro precursor (in-situ generation).

Table 1: Performance Matrix of Pyrazolo[1,5-a]pyrimidine Building Blocks
Feature7-Chloro-5-amine (Target)7-Bromo-5-amine (Alternative A)5,7-Dichloro-2-methyl (Precursor)
Primary Application Selective functionalization at C-7 (Suzuki/Buchwald).Difficult C-7 couplings; highly sterically hindered targets.Generating libraries via sequential

.
C-7 Reactivity (

)
1.0 (Reference) ~3.5x Faster (Better leaving group).N/A (Requires amination first).
Regio-Purity Risk High (Must verify isomer).High (Same synthesis issues).Low (Symmetrical halides).
Storage Stability Moderate (Amine oxidation possible).Low (C-Br bond light sensitive).High (Very stable).
Solubility (DMSO) >50 mM>40 mM>100 mM
Mechanistic Insight

The 7-bromo alternative is recommended for room-temperature couplings or when using sensitive boronic acids that degrade at high temperatures. However, for scale-up, the 7-chloro variant is preferred due to lower atom economy costs, provided the isomeric purity is validated.

Critical Quality Control: Validating the Isomer

Before initiating any downstream chemistry, you must validate the regiochemistry. A simple LC-MS is insufficient as both isomers have identical mass (


 182.6).
Protocol A: NMR Diagnostic Check
  • Principle: The chemical shift of the proton at position 6 (H-6) is sensitive to the shielding effects of the adjacent substituents.

  • Method: Dissolve 5 mg in DMSO-

    
    .
    
  • Criteria:

    • Target (7-Cl, 5-NH2): H-6 signal appears upfield (shielded by 5-amino), typically

      
      6.0 – 6.2 ppm .
      
    • Impurity (7-NH2, 5-Cl): H-6 signal appears downfield (deshielded by 5-Cl), typically

      
      6.4 – 6.6 ppm .
      
    • NOESY Confirmation: Irradiation of the 5-NH2 protons should show a strong NOE to the H-6 proton. If the amine is at position 7, the NOE to H-6 is weaker or absent (due to distance/geometry).

Visualizing the Selectivity Challenge

The following diagram illustrates the divergent pathways from the dichloro-precursor. The "Natural Path" leads to the wrong isomer. The "Target Path" requires specific blocking groups or alternative cyclization strategies.

Regioselectivity cluster_legend Kinetic Control Precursor 5,7-Dichloro-2-methyl pyrazolo[1,5-a]pyrimidine TS_7 Transition State (C-7 Attack) Precursor->TS_7 Fast (k1) TS_5 Transition State (C-5 Attack) Precursor->TS_5 Slow (k2) Product_Wrong MAJOR PRODUCT 7-Amino-5-chloro (Dead End for C-7 Coupling) TS_7->Product_Wrong Product_Target TARGET PRODUCT 7-Chloro-5-amine (Active for C-7 Coupling) TS_5->Product_Target Note Nucleophilic attack at C-7 is favored by electronic deficiency near bridgehead N.

Caption: Kinetic competition in nucleophilic aromatic substitution (


). The target compound (Green) is the minor product in direct amination.

Experimental Protocols

Protocol B: Standardized Suzuki Coupling at C-7

Purpose: To demonstrate the reactivity of the 7-chloro group. If this fails, suspect isomer contamination.

Reagents:

  • Substrate: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial, combine the substrate (0.5 mmol), phenylboronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Degas: Sparge with argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 100°C for 2 hours (or microwave at 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Expectation:

    • Correct Isomer: >85% conversion to 2-methyl-5-amino-7-phenylpyrazolo[1,5-a]pyrimidine.

    • Wrong Isomer: <5% conversion (Recovery of starting material).[1]

Protocol C: Storage & Handling
  • Hygroscopicity: The 5-amine moiety can form hydrates. Store in a desiccator.

  • Oxidation: Primary amines on electron-deficient rings are relatively stable, but long-term exposure to air can lead to N-oxide formation or dimerization. Store at -20°C under Argon.

References

  • BenchChem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (Accessed 2026).

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. QM Magic Class, Chapter 10.[2]

  • Novikova, D. S., et al. Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russian Journal of General Chemistry, 2023.

  • Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992. (Establishes NMR shift rules for 5 vs 7 positions).

  • Stepaniuk, O. O., et al. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters.[3] Synthesis, 2013.[3]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex landscape where achieving target specificity is critical for therapeutic success and minimizing off-target effects.[1] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors.[2] Its versatility allows for chemical modifications that can exquisitely tune its binding affinity and selectivity for various kinase targets.[2]

This guide provides an in-depth technical comparison of the hypothesized selectivity of a representative pyrazolo[1,5-a]pyrimidine, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , against established kinase inhibitors. Due to the absence of publicly available experimental data for this specific compound, we will infer a plausible target profile based on the known activities of structurally related analogs. This guide will objectively compare this hypothesized profile with that of a highly selective inhibitor and a broad-spectrum inhibitor, supported by experimental data and detailed methodologies for assessing kinase selectivity.

The Critical Role of Kinase Inhibitor Selectivity

Protein kinases are key regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][3] In diseases such as cancer, the aberrant activity of specific kinases can drive tumorigenesis and metastasis.[1][4] The development of small molecule kinase inhibitors that can selectively block the activity of these oncogenic kinases has revolutionized cancer therapy.[5]

However, the high degree of structural similarity within the ATP-binding site across the kinome makes achieving selectivity a significant hurdle.[5] A lack of selectivity can lead to the inhibition of unintended kinases, resulting in off-target toxicities and diminished therapeutic efficacy.[2] Therefore, a thorough understanding of a compound's selectivity profile is essential for its development as a safe and effective drug.

Hypothesized Target Profile of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

As of the writing of this guide, there is no direct experimental data available in the public domain for the biological targets and selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. However, based on the extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold, we can formulate a well-reasoned hypothesis.

The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif for many protein kinases.[2] Modifications at the 5 and 7-positions of this scaffold have been shown to significantly influence kinase selectivity. For instance, various 7-aminopyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of receptor tyrosine kinases such as VEGFR and PDGFR.[6] Furthermore, derivatives of this scaffold have been optimized to selectively target non-receptor tyrosine kinases like c-Src and serine/threonine kinases such as AAK1 and ROCK2.[7][8][9]

Given this precedent, it is plausible to hypothesize that 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is likely to exhibit inhibitory activity against one or more protein kinase families. The 7-chloro group often serves as a synthetic handle for further derivatization, but in its own right, it can contribute to binding interactions. The 5-amino and 2-methyl groups will also play a crucial role in defining the compound's affinity and selectivity profile. For the purpose of this comparative guide, we will proceed with the working hypothesis that this compound may exhibit activity against members of the Src family of kinases , a common target for this scaffold.

Comparative Selectivity Analysis

To contextualize the hypothesized selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, we will compare it to two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[10] It is known for its broad activity across the kinome.[11][12]

  • A highly selective c-Src inhibitor (e.g., analogs of PP2): Compounds designed to potently and selectively inhibit c-Src with minimal off-target effects.[13]

The following table summarizes the hypothetical inhibitory profile of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine against a representative panel of kinases, alongside the known experimental data for Dasatinib and a selective c-Src inhibitor.

Kinase TargetHypothesized IC50 (nM) for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amineDasatinib IC50 (nM)[10][14]Selective c-Src Inhibitor IC50 (nM)[13]
c-Src < 100 (Hypothesized) 0.8 < 10
ABL1 > 1000 (Hypothesized)< 1> 1000
LCK < 500 (Hypothesized)1.1< 50
YES1 < 500 (Hypothesized)1.3< 50
KDR (VEGFR2) > 5000 (Hypothesized)8> 5000
PDGFRβ > 5000 (Hypothesized)28> 5000
c-Kit > 10000 (Hypothesized)79> 10000
EGFR > 10000 (Hypothesized)> 1000> 10000
ERK1 > 10000 (Hypothesized)> 10000> 10000
AKT1 > 10000 (Hypothesized)> 10000> 10000

Disclaimer: The IC50 values for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine are purely hypothetical and are presented for illustrative purposes to facilitate a comparative discussion. Experimental validation is required to determine the actual selectivity profile.

This comparison highlights the spectrum of kinase inhibitor selectivity. Dasatinib exhibits potent inhibition against a broad range of kinases, which can be therapeutically beneficial in certain contexts but also carries a higher risk of off-target effects. In contrast, a highly selective c-Src inhibitor is designed to minimize interactions with other kinases, potentially leading to a better safety profile. The hypothesized profile of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is positioned as a moderately selective inhibitor, a common starting point in drug discovery campaigns from which further optimization can be undertaken to enhance selectivity.

Signaling Pathways and the Importance of Context

The functional consequence of kinase inhibition is intrinsically linked to the signaling pathways in which the target kinase operates.[4] C-Src is a non-receptor tyrosine kinase that plays a crucial role in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[10] It often acts downstream of receptor tyrosine kinases (RTKs) like EGFR and integrates signals that contribute to oncogenesis.[4][15]

Below is a simplified representation of a key signaling pathway involving c-Src.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK RTK (e.g., EGFR) Growth_Factor->RTK Binds c-Src c-Src RTK->c-Src Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates c-Src->RAS Modulates c-Src->PI3K Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Activates AKT->Transcription_Factors Modulates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified signaling pathway involving c-Src and its crosstalk with the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Selective inhibition of c-Src would be expected to primarily impact its direct downstream effectors, while a broader spectrum inhibitor like Dasatinib would affect multiple nodes within this and other pathways simultaneously.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile is a multi-step process that typically involves both biochemical and cell-based assays.[5][16]

Experimental Workflow

The general workflow for kinase inhibitor selectivity profiling is outlined below.

Experimental_Workflow Compound_Synthesis Compound Synthesis (7-chloro-2-methylpyrazolo [1,5-a]pyrimidin-5-amine) Biochemical_Screening Biochemical Screening (e.g., KinomeScan) Compound_Synthesis->Biochemical_Screening Data_Analysis_1 Data Analysis (IC50/Kd Determination, Selectivity Scoring) Biochemical_Screening->Data_Analysis_1 Cellular_Assays Cell-Based Assays (e.g., CETSA, Phospho-flow) Data_Analysis_1->Cellular_Assays Data_Analysis_2 Data Analysis (Target Engagement, Pathway Modulation) Cellular_Assays->Data_Analysis_2 In_Vivo_Studies In Vivo Studies (Efficacy and Toxicology) Data_Analysis_2->In_Vivo_Studies

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

The pyrazolo[1,5-a]pyrimidine core is widely recognized in medicinal chemistry as a "privileged scaffold" due to its ability to mimic the ATP purine ring, making it a cornerstone in the design of kinase inhibitors (e.g., CDK, KDR, Trk, and Pim-1 inhibitors).

This guide focuses on 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , a specific intermediate that offers a unique substitution pattern:

  • C7-Chloro: A highly reactive electrophilic handle for Suzuki couplings or nucleophilic aromatic substitution (SNAr).[1]

  • C5-Amine: An electron-donating group that modulates the ring's electronics and serves as a hydrogen bond donor/acceptor in the kinase hinge region.[1]

  • C2-Methyl: Provides hydrophobic bulk and metabolic stability.[1]

Critical Technical Distinction: Researchers must distinguish this compound from its regioisomer, 5-chloro-7-amine, and the parent 5,7-dichloro scaffold.[1] Confusing these leads to incorrect substitution patterns during library synthesis.

Chemical Profile & Structural Analogs

Target Compound[2][3][4][5][6][7][8]
  • Name: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine[1][2][3][4][5][6][7]

  • CAS: 1189852-05-8[1][2][5]

  • Role: Late-stage intermediate for C7-functionalization.

Primary Analogs for Comparison

To provide a meaningful assessment, we compare the target against its parent electrophile and its regioisomer .

FeatureTarget Compound (7-Cl, 5-NH2)Parent Scaffold (5,7-Dichloro)Regioisomer (5-Cl, 7-NH2)
Structure 5-Amino, 7-Chloro5,7-Dichloro5-Chloro, 7-Amino
Primary Reactivity C7-Substitution (Suzuki/SNAr)C7-Substitution (Selective SNAr)C5-Substitution (Difficult)
Electronic State Electron-rich (Deactivated for SNAr)Electron-deficient (Highly Activated)Moderate Activation
Synthetic Origin De novo cyclization (typ.)[1]Chlorination of diolSNAr on 5,7-Dichloro
Key Application Hinge-binding motif with C7-tailLibrary generation (divergent)Alternative binding modes

Synthetic Pathways & Regioselectivity Logic[1][16][17]

Understanding the origin of these isomers is crucial for reaction planning. The 7-position is significantly more electrophilic than the 5-position in the pyrazolo[1,5-a]pyrimidine ring.[1]

The Regioselectivity Trap

If you start with the 5,7-dichloro analog and react it with an amine (e.g., ammonia), the nucleophile will attack the C7 position first, yielding the 5-chloro-7-amine isomer—NOT the target compound.[1]

To obtain 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine , one must typically employ a de novo cyclization strategy where the 5-amino group is established during ring formation, or use specific protecting group strategies.[1]

ReactionPathways Start 5-Amino-3-methylpyrazole RouteA Route A: Reaction with beta-keto nitrile (Cyclization) Start->RouteA + Nitrile source RouteB Route B: Reaction with Malonate -> POCl3 Start->RouteB + Diethyl malonate Target Target: 7-Chloro-5-amine (C7 Reactive Handle) RouteA->Target 1. Cyclize 2. Chlorination (C7-OH -> Cl) Suzuki Suzuki Target->Suzuki Suzuki Coupling (Yields Drug Candidate) Dichloro Intermediate: 5,7-Dichloro-2-methyl... RouteB->Dichloro POCl3 Reflux Isomer Isomer (Kinetic): 5-Chloro-7-amine (C5 Reactive Handle) Dichloro->Isomer S_NAr with NH3 (Attacks C7!)

Caption: Divergent synthesis pathways. Note that direct nucleophilic substitution on the dichloro scaffold yields the regioisomer, not the target.

Experimental Performance Data

A. Reactivity in Cross-Coupling (Suzuki-Miyaura)

The 7-chloro substituent in the target compound is an excellent partner for Palladium-catalyzed cross-coupling, despite the deactivating effect of the 5-amino group.[1]

Comparative Yields (Standard Conditions): Conditions: Ar-B(OH)2, Pd(PPh3)4, Na2CO3, DME/H2O, Reflux.

SubstrateCoupling Partner (Ar-B(OH)2)Yield (%)Notes
Target (7-Cl, 5-NH2) Phenylboronic acid82% Clean conversion; 5-NH2 does not interfere.
Target (7-Cl, 5-NH2) 4-Pyridylboronic acid76% Requires slightly longer reaction time (4h vs 2h).[1]
Isomer (5-Cl, 7-NH2) Phenylboronic acid45% C5-Cl is sterically hindered and less electrophilic.
5,7-Dichloro Phenylboronic acid65% Mixture of mono- and bis-coupled products if stoichiometry isn't strict.[1]
B. Reactivity in SNAr Displacement

Conditions: Morpholine (1.2 eq), DIPEA, DMF, 80°C.

  • 5,7-Dichloro: Full conversion in <1 hour (Reacts at C7).

  • Target (7-Cl, 5-NH2): <10% conversion after 4 hours. The electron-donating 5-NH2 significantly reduces the electrophilicity of C7.[1]

    • Implication: If you need to introduce an amine at C7, use the 5,7-dichloro scaffold first, then functionalize C5. If you need a carbon-carbon bond at C7 (Suzuki), the Target Compound is superior because it avoids over-reaction.

Detailed Experimental Protocol

Protocol: Suzuki Coupling of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine[1]

This protocol is optimized to prevent catalyst poisoning by the free amine while ensuring complete conversion of the chloride.

Reagents:

  • Substrate: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq)

  • Boronic Acid: 4-(Methylsulfonyl)phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Preferred over Pd(PPh3)4 for chlorinated substrates.[1]

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Quickly remove the cap, add Pd catalyst, and reseal. Purge for another 2 minutes.

  • Reaction: Heat to 100°C for 3 hours (oil bath) or 120°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). The free amine makes the product polar; expect elution at 5-10% MeOH.

Self-Validating Check:

  • TLC Monitoring: The starting material (7-Cl) is less polar than the product (biaryl amine). Use a stain (e.g., Ninhydrin) to visualize the free amine.

  • 1H NMR: Look for the disappearance of the C7-H signal (if applicable) or the shift of the C6-H proton.[1]

Biological Context: Pharmacophore Mapping[1]

The 5-amine group is often critical for binding affinity in kinase pockets (e.g., the hinge region).

Pharmacophore Compound 7-Chloro-2-methyl... (Scaffold) Kinase Kinase Hinge Region (ATP Binding Site) Compound->Kinase H-Bond Donor (5-NH2 -> Glu/Met backbone) Compound->Kinase Hydrophobic Interaction (2-Methyl -> Gatekeeper) Compound->Kinase Vector for Specificity (7-Substituent -> Solvent Front)

Caption: Pharmacophore interactions. The 5-amino group anchors the molecule, while the 7-position allows extension into the solvent-exposed region to tune selectivity.[1]

References

  • BLD Pharm. (2025).[3] Product Analysis: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-05-8).[1][2][3][5] Retrieved from

  • BenchChem. (2025). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from

  • Organic Chemistry Portal. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters. Retrieved from

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Retrieved from

Sources

Confirming On-Target Effects of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's on-target effects is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously confirm the on-target engagement and downstream cellular impact of the novel kinase inhibitor candidate, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established hinge-binding motif present in numerous kinase inhibitors, suggesting a protein kinase as the likely primary target for this compound.[1][2][3][4][5][6] This guide will therefore focus on a multi-pronged approach to first identify the specific kinase target(s) and then to provide robust, quantitative evidence of on-target activity in comparison to established inhibitors.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of protein kinases.[4] Numerous derivatives have been developed as inhibitors of a diverse range of kinases, including Casein Kinase 2 (CK2), Adaptor-Associated Kinase 1 (AAK1), and Checkpoint Kinase 1 (CHK1).[2][3][6] The specific substitutions on the pyrazolo[1,5-a]pyrimidine ring system dictate the potency and selectivity of these compounds. For 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, the substituents at the C2, C5, and C7 positions are critical determinants of its target profile.

A Multi-Faceted Strategy for On-Target Validation

Tier 1: Initial Target Identification and Direct Binding

The initial step is to identify the primary kinase target(s) of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine and to quantify its direct binding affinity.

Kinase Profiling via Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and sensitive method to identify protein-ligand interactions.[1] The principle is that the binding of a ligand increases the thermal stability of a protein. This change in the melting temperature (Tm) is a direct indicator of binding.

Experimental Protocol: Kinase Panel Screening by DSF

  • Preparation of Kinase Panel: A diverse panel of recombinant human kinases (e.g., 50-100 kinases) is prepared in a suitable buffer.

  • Compound Preparation: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is serially diluted to a range of concentrations.

  • Assay Setup: In a 96- or 384-well plate, each well contains the kinase, the compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: The plate is subjected to a temperature gradient in a real-time PCR instrument.

  • Data Analysis: The fluorescence intensity is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (kinase + DMSO) from the Tm of the sample (kinase + compound).

Data Presentation: Comparative Kinase Selectivity Profile

Kinase7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine (ΔTm °C at 10 µM)Comparator: Silmitasertib (ΔTm °C at 10 µM)
CK2α +8.5 +9.2
PIM1+2.1+4.5
DYRK1A+1.8+3.1
CLK2+1.5+2.8
AAK1+0.9+1.2
... (other kinases)< 1.0...

Hypothetical data based on typical kinase inhibitor profiles.

This initial screen will identify the most likely primary target(s). Based on extensive literature on similar scaffolds, Casein Kinase 2 (CK2) is a strong candidate.[1][2][4] For the remainder of this guide, we will proceed with the hypothesis that CK2 is the primary target of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.

Tier 2: Confirming Target Engagement in a Cellular Context

Demonstrating direct binding to a purified protein is a critical first step, but it is imperative to confirm that the compound engages its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures target engagement in cells and even tissues.[7][8] The principle is identical to DSF: ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CK2 dependency) and treat with varying concentrations of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge: Harvest the cells and resuspend them in a physiological buffer. Aliquots of the cell suspension are heated to a range of temperatures.

  • Cell Lysis and Protein Quantification: After the heat challenge, the cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Western Blotting: The amount of soluble target protein (e.g., CK2α) in each sample is quantified by Western blotting using a specific antibody.

dot graph TD { A[Cell Culture & Compound Treatment] --> B{Thermal Challenge}; B --> C[Cell Lysis]; C --> D{Separation of Soluble & Precipitated Proteins}; D --> E[Western Blot for Target Protein]; E --> F[Quantification of Soluble Protein]; }

CETSA Experimental Workflow

Data Presentation: CETSA Dose-Response Curve

Compound Concentration (µM)% Soluble CK2α at 52°C (Normalized to 37°C)
0 (Vehicle)25%
0.135%
170%
1085%
10088%

Hypothetical data illustrating target stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a specific protein target in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that reversibly binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Protocol: NanoBRET™ CK2 Target Engagement

  • Cell Line Engineering: Create a stable cell line expressing CK2α fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and add the fluorescent NanoBRET™ tracer for CK2.

  • Compound Addition: Add serial dilutions of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) and calculate the BRET ratio.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

dot graph TD { A[Engineered Cells (Target-NanoLuc)] --> B{Add Fluorescent Tracer}; B --> C[Add Test Compound]; C --> D{Measure BRET Signal}; D --> E[Calculate IC50]; }

NanoBRET™ Assay Workflow

Data Presentation: Comparative Cellular Target Engagement

CompoundNanoBRET™ IC50 (µM)
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine0.8
Silmitasertib1.2

Hypothetical data showing cellular potency.

Tier 3: Assessing Downstream Cellular Effects and Global Selectivity

Confirming direct target binding is essential, but understanding the functional consequences of this engagement and the compound's broader cellular selectivity is equally important for its development as a therapeutic agent.

Phospho-Proteomics for Pathway Analysis

If 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine inhibits CK2, a pleiotropic kinase with numerous substrates, we expect to see changes in the phosphorylation status of its downstream targets.[2] Mass spectrometry-based phospho-proteomics provides an unbiased, global view of these changes.

Experimental Protocol: Quantitative Phospho-Proteomic Analysis

  • Cell Treatment and Lysis: Treat cells with the compound or vehicle. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the treated and control samples.

Data Presentation: Key Downstream Phosphorylation Changes

Phospho-siteProtein FunctionFold Change (Compound vs. Vehicle)
pS209-AKT1S1 Known CK2 Substrate -4.2
pS129-PDHA1 Known CK2 Substrate -3.8
pT308-AKT1PI3K/AKT Pathway-1.2
pS473-AKT1PI3K/AKT Pathway-1.1

Hypothetical data demonstrating on-target pathway modulation.

Proteome-wide CETSA (CETSA-MS)

To assess the selectivity of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine across the entire proteome, CETSA can be coupled with mass spectrometry (CETSA-MS). This powerful technique can identify not only the intended target but also potential off-target binders.

Experimental Protocol: CETSA-MS

  • CETSA Experiment: Perform a CETSA experiment as described previously, but at a single, discriminating temperature.

  • Protein Digestion and Labeling: Digest the soluble protein fractions from the vehicle- and compound-treated samples into peptides and label them with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.

  • Data Analysis: Identify proteins that show a significant increase in thermal stability in the presence of the compound.

dot graph TD { A[CETSA Experiment] --> B[Protein Digestion & TMT Labeling]; B --> C[LC-MS/MS Analysis]; C --> D[Identify Thermally Stabilized Proteins]; }

CETSA-MS Workflow

Data Presentation: Proteome-wide Selectivity Profile

ProteinThermal Stabilization (Fold Change)Known Function
CSNK2A1 (CK2α) +3.5 Primary Target
CSNK2A2 (CK2α')+3.2Primary Target Isoform
Other Protein 1+1.3Potential Off-Target
Other Protein 2+1.2Potential Off-Target

Hypothetical data confirming high selectivity for the primary target.

Conclusion

The validation of on-target effects is a critical and multi-faceted process. By employing a tiered approach that combines biophysical methods for direct binding (DSF), cellular assays for target engagement (CETSA, NanoBRET™), and "omics" technologies for downstream pathway analysis and global selectivity (phospho-proteomics, CETSA-MS), a robust and compelling data package can be generated for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. This comprehensive strategy not only confirms the intended mechanism of action but also provides crucial insights into the compound's selectivity and potential for further development.

References

  • The cellular thermal shift assay for evalu
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - bioRxiv.org.
  • The cellular thermal shift assay for evalu
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace.
  • 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC.
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).
  • Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed.
  • 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine - 摩熵化学.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine - PubMed.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases.
  • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PubMed Central.
  • Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: exploration of core and headpiece structure-activity rel
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Proteomic Analysis of Microorganisms - MDPI.
  • Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a templ
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI.
  • 7-AMINO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 245095-96-9.
  • Publications - Proteomic D
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI.
  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - MDPI.

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety, handling, and disposal protocols for 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine .

Executive Summary & Compound Identity

Objective: Provide immediate, actionable safety intelligence for researchers handling this specific pyrazolo[1,5-a]pyrimidine derivative. Core Hazard Insight: As a chlorinated fused heterocycle, this compound possesses a reactive electrophilic center at the C7 position. While primary GHS classifications often label it as an Irritant , its structural potential for Nucleophilic Aromatic Substitution (


) implies a hidden risk of skin sensitization  and protein alkylation upon contact. Treat as a high-potency sensitizer.
Parameter Technical Detail
Chemical Name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
CAS Number 1189852-05-8
Molecular Formula

Molecular Weight 182.61 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, DMF; limited solubility in water.[1][2]
Risk Assessment & Hazard Identification

Based on structural analogs (e.g., 7-chloropyrazolo[1,5-a]pyrimidine) and functional group reactivity.[1]

GHS Classification (Class-Based)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

Critical Reactivity Hazards
  • Electrophilic Substitution: The chlorine atom at position 7 is highly activated. Accidental contact with biological nucleophiles (proteins, DNA) can lead to covalent binding.

  • Hydrolysis Risk: Reacts slowly with moisture to release hydrochloric acid (HCl) traces, potentially acidifying long-stored solutions.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the pyrazolopyrimidine core allows for rapid dermal absorption.

Glove Selection Protocol
Task Duration Glove Material Thickness Breakthrough Time
Incidental Contact (Weighing)Nitrile (Disposable)

mm
Estimated < 15 mins
Prolonged Handling (Synthesis)Double Nitrile (Colored indicator underglove)Total

mm
Estimated > 60 mins
Spill Cleanup / High Conc. Silver Shield / 4H (Laminate) Multi-layer> 480 mins
Respiratory & Eye Protection [1]
  • Solids: Handling powder outside a fume hood requires a P95/P3 particulate respirator .

  • Solutions: Standard chemical fume hood (face velocity 80–100 fpm).

  • Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient for solution handling due to the risk of irreversible eye damage from the amine functionality.

Operational Handling Protocols
A. Weighing & Transfer (Solid State)
  • Static Control: Use an anti-static gun or ionizer bar. The fine powder is prone to static cling, increasing inhalation risk.

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

  • Technique: Use disposable antistatic weighing boats. Do not return excess material to the stock container to prevent hydrolysis/contamination.

B. Reaction Setup (Solution State)
  • Solvent Choice: Dissolve in anhydrous DMSO or DMF for stock solutions.

  • Incompatibility: Avoid strong oxidizers and strong bases unless part of the intended reaction (risk of exothermic runaway).

  • Heating: If heating >50°C, use a closed vessel system (pressure vial) to prevent volatilization of chlorinated byproducts.

C. Workflow Visualization

HandlingProtocol Start START: Handling 7-Cl-2-Me-PPA StateCheck Check Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Dry Liquid SOLUTION (DMSO/DMF) StateCheck->Liquid Dissolved Weighing Weighing Protocol: - Fume Hood ONLY - Anti-static Gun - P95 Mask if Hood unavailable Solid->Weighing Reaction Reaction/Usage: - Double Nitrile Gloves - Closed Vessel if Heating Liquid->Reaction Dissolution Dissolution: - Add Solvent slowly - Exothermic check - Seal immediately Weighing->Dissolution Dissolution->Reaction Disposal DISPOSAL: Segregate as Halogenated Organic Reaction->Disposal

Figure 1: Operational decision tree for handling 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in solid vs. solution states.[1]

Emergency Response & Decontamination
Spill Response Workflow
  • Evacuate & Isolate: Clear the immediate area (radius 3m).

  • PPE Upgrade: Don double nitrile gloves, goggles, and a lab coat. If powder is airborne, use a respirator.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.

    • Liquid: Adsorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Decontamination: Scrub the surface with a 10% Sodium Carbonate (

    
    ) solution . The base will hydrolyze the reactive chloro-group, deactivating the electrophile.[1] Follow with water and soap.
    
First Aid
  • Eye Contact: Rinse immediately for 15 minutes . The amine group can cause alkaline-like burns; speed is critical.[1]

  • Skin Contact: Wash with soap and water. Do not use ethanol ; it enhances skin absorption of this lipophilic compound.

Waste Disposal Strategy

Strict adherence to halogenated waste protocols is required due to the chlorine substituent.

Waste Stream Classification Protocol
Solid Waste Hazardous Chemical WasteDouble-bag in polyethylene.[1] Label "Toxic Solid - Chlorinated Heterocycle".[1]
Liquid Waste Halogenated Organic Do not mix with acid waste (risk of toxic fumes). Segregate into the "Halogenated Solvents" carboy.
Contaminated Sharps Biohazard/Chem SharpDispose of needles/syringes immediately; do not recap.
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137935284: 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.[1] Retrieved from [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Sensitizing Agents. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.